molecular formula C7H6INO3 B1296058 4-Iodo-3-nitroanisole CAS No. 58755-70-7

4-Iodo-3-nitroanisole

Cat. No.: B1296058
CAS No.: 58755-70-7
M. Wt: 279.03 g/mol
InChI Key: JWZODIRSJJQOKY-UHFFFAOYSA-N
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Description

4-Iodo-3-nitroanisole is a useful research compound. Its molecular formula is C7H6INO3 and its molecular weight is 279.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZODIRSJJQOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303496
Record name 4-Iodo-3-nitroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58755-70-7
Record name 58755-70-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158572
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Record name 4-Iodo-3-nitroanisole
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Record name 4-Iodo-3-nitroanisole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-3-nitroanisole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Iodo-3-nitroanisole. The information is curated for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry. All quantitative data is presented in clear, tabular formats, and a detailed experimental protocol for its synthesis is provided.

Core Chemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is soluble in organic solvents like ethanol and dimethylformamide but has low solubility in water.[1] This compound is noted to be light-sensitive and should be stored in a dark place, sealed in a dry environment at room temperature.[2]

PropertyValueSource
Appearance Yellow to orange to dark red to brown crystals or powder[3]
Melting Point 61-62 °C[2]
Boiling Point 173 °C at 0.9 Torr[2]
Density 1.893 g/cm³[2]
Solubility Soluble in organic solvents (e.g., ethanol, dimethylformamide), low solubility in water.[1]
Sensitivity Light Sensitive[2]

Structural Information

The structural identity of this compound is well-defined by various chemical identifiers and descriptors.

IdentifierValueSource
IUPAC Name 1-iodo-4-methoxy-2-nitrobenzene[3][4]
CAS Number 58755-70-7[1]
Molecular Formula C₇H₆INO₃[1][4]
Molecular Weight 279.03 g/mol [4]
SMILES COC1=CC=C(I)C(=C1)--INVALID-LINK--=O[3]
InChI InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3[1]
InChIKey JWZODIRSJJQOKY-UHFFFAOYSA-N[3][4]

Synthesis of this compound

This compound is commonly synthesized from 2-nitro-4-methoxyaniline. The general procedure involves a diazotization reaction followed by a Sandmeyer-type reaction with an iodide salt.[2]

Experimental Protocol: Synthesis from 2-nitro-4-methoxyaniline

This protocol is based on a general procedure found in the literature.[2]

Materials:

  • 2-nitro-4-methoxyaniline

  • Concentrated sulfuric acid (71%)

  • Sodium nitrite (NaNO₂) solution (2 mol/L)

  • Sodium iodide (NaI) solution (4 mol/L)

  • 6N Hydrochloric acid (HCl)

  • Water

  • Hexane

  • Ice

Procedure:

  • Dissolve 11.9 mmol of 2-nitro-4-methoxyaniline in 20 mL of 71% concentrated sulfuric acid.

  • Cool the mixture to -5°C in an ice-salt bath with vigorous stirring.

  • Rapidly add 10 mL of a 2 mol/L sodium nitrite solution to the reaction mixture at 0°C.

  • Maintain the reaction at 0°C for 10 minutes.

  • In a separate beaker, prepare 5 mL of a 4 mol/L sodium iodide solution and cool it to 0°C.

  • Pour the reaction mixture from step 4 into the sodium iodide solution at 0°C.

  • Continue the reaction for 30 minutes.

  • Collect the resulting solid residue by filtration.

  • Wash the solid sequentially with 6N hydrochloric acid and water.

  • Recrystallize the crude product from hexane to yield a yellow solid of this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 2-nitro-4-methoxyaniline 2-nitro-4-methoxyaniline Dissolution Dissolution in H2SO4 2-nitro-4-methoxyaniline->Dissolution H2SO4 H2SO4 H2SO4->Dissolution NaNO2 NaNO2 Diazotization Diazotization with NaNO2 at 0°C NaNO2->Diazotization NaI NaI Iodination Iodination with NaI at 0°C NaI->Iodination Dissolution->Diazotization Diazotization->Iodination Filtration Filtration Iodination->Filtration Washing Washing with HCl and Water Filtration->Washing Recrystallization Recrystallization from Hexane Washing->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (General Protocol):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 300, 400, or 500 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy (General Protocol):

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrument: A 75, 100, or 125 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

    • Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy (General Protocol):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Background: A background spectrum of the clean, empty ATR crystal is recorded before the sample analysis.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector temperature: 250-280 °C

    • Carrier gas: Helium

    • Temperature program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-500 m/z.

    • Ion source temperature: 200-230 °C.

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[4] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[1] Its structure contains several reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The nitro group can be reduced to an amine, the iodide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the aromatic ring can undergo further electrophilic or nucleophilic substitution.

Logical Relationship of Functional Groups and Reactivity

Reactivity cluster_functionalities Key Functional Groups cluster_reactions Potential Reactions This compound This compound Iodo Iodo Group This compound->Iodo Nitro Nitro Group This compound->Nitro Anisole Anisole Moiety This compound->Anisole Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Iodo->Coupling Reduction Reduction to Amine Nitro->Reduction Substitution Nucleophilic Aromatic Substitution Nitro->Substitution activates Anisole->Substitution directs

Caption: Reactivity of this compound's functional groups.

References

Spectroscopic Data Interpretation of 4-Iodo-3-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-iodo-3-nitroanisole, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with three distinct functional groups: an iodo group, a nitro group, and a methoxy group. The relative positions of these substituents give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will systematically interpret the ¹H NMR, ¹³C NMR, IR, and MS data to elucidate the molecular structure.

Below is a diagram illustrating the molecular structure of this compound with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.1d~2.51HH-2
~7.8d~8.51HH-6
~7.2dd~8.5, ~2.51HH-5
3.95s-3H-OCH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~156C-1
~149C-3
~135C-6
~128C-2
~112C-5
~92C-4
56.5-OCH₃

Note: The assignments are based on data from similar compounds and predictive models.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1590, ~1480Medium-StrongAromatic C=C stretch
~1530, ~1350StrongAsymmetric and symmetric NO₂ stretch
~1250StrongAryl-O stretch (asymmetric)
~1020StrongAryl-O stretch (symmetric)
~880-800StrongC-H out-of-plane bending
~650Medium-WeakC-I stretch
MS (Mass Spectrometry) Data
m/zRelative Intensity (%)Assignment
279100[M]⁺ (Molecular ion)
264Moderate[M - CH₃]⁺
249Moderate[M - NO]⁺
233Moderate[M - NO₂]⁺
127High[I]⁺
107Moderate[C₇H₇O]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).

  • The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • A standard one-pulse sequence is used to acquire the free induction decay (FID).

  • The FID is Fourier transformed, phased, and baseline corrected to obtain the ¹H NMR spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

  • The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • A larger number of scans are acquired compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • The acquired FID is processed similarly to the ¹H NMR data.

  • Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of solid this compound is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Data Acquisition (FTIR):

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet containing the sample is placed in the sample holder.

  • The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.

  • The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized in a high vacuum.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection:

  • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Data Interpretation and Structural Elucidation

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

G cluster_0 Spectroscopic Techniques cluster_1 Data Analysis cluster_2 Structural Information cluster_3 Structure Confirmation H_NMR ¹H NMR H_Data Chemical Shifts Multiplicity Integration H_NMR->H_Data C_NMR ¹³C NMR C_Data Number of Signals Chemical Shifts C_NMR->C_Data IR IR Spectroscopy IR_Data Characteristic Absorptions IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Proton_Env Proton Environments and Connectivity H_Data->Proton_Env Carbon_Skel Carbon Skeleton C_Data->Carbon_Skel Func_Groups Functional Groups (NO₂, -OCH₃, C-I) IR_Data->Func_Groups Mol_Weight Molecular Weight and Formula MS_Data->Mol_Weight Structure This compound Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Workflow for spectroscopic data analysis and structure elucidation.

¹H NMR Interpretation: The predicted ¹H NMR spectrum shows three distinct signals in the aromatic region and one singlet in the aliphatic region. The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing effects of the nitro and iodo groups. The splitting pattern (doublet, doublet, and doublet of doublets) is characteristic of a 1,2,4-trisubstituted benzene ring. The singlet at 3.95 ppm with an integration of 3H is unequivocally assigned to the methoxy group protons.

¹³C NMR Interpretation: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon attached to the iodine (C-4) is expected at a relatively upfield position due to the heavy atom effect. The carbons attached to the oxygen (C-1) and the nitro group (C-3) will be significantly downfield.

IR Interpretation: The IR spectrum provides clear evidence for the key functional groups. The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group. The strong bands around 1250 cm⁻¹ and 1020 cm⁻¹ confirm the presence of the aryl ether linkage. The C-I stretch appears at a lower frequency, around 650 cm⁻¹.

MS Interpretation: The mass spectrum shows a molecular ion peak at m/z 279, which corresponds to the molecular weight of this compound (C₇H₆INO₃). The fragmentation pattern, including the loss of a methyl group (-15), a nitro group (-46), and the presence of an iodine cation at m/z 127, further supports the proposed structure.

Conclusion

The collective analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a consistent and unambiguous structural confirmation of this compound. This guide serves as a valuable resource for researchers by detailing the expected spectroscopic features and providing standardized protocols for data acquisition, thereby facilitating the reliable identification and characterization of this important chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-3-nitroanisole. Due to the limited availability of experimental spectral data in public databases, this guide utilizes high-quality predicted NMR data to serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds. The guide includes comprehensive data tables, a detailed experimental protocol for the acquisition of NMR spectra for solid aromatic compounds, and visualizations of the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants, offering a valuable resource for spectral assignment and structural verification.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-28.12d2.21HAr-H
H-57.85d8.71HAr-H
H-66.85dd8.7, 2.21HAr-H
H-73.95s-3H-OCH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)Assignment
C-1156.5C-OCH₃
C-2135.5Ar-CH
C-3150.0C-NO₂
C-490.1C-I
C-5141.6Ar-CH
C-6111.8Ar-CH
C-756.8-OCH₃

Disclaimer: The NMR data presented in this guide is predicted and should be used as a reference. Experimental values may vary based on solvent, concentration, and instrument parameters.

Visualization of Molecular Structure and Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

G cluster_0 This compound C1 C1 C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 N3 N C3->N3 C5 C5 C4->C5 I4 I C4->I4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 C7 C7H3 O1->C7 O3a O N3->O3a + O3b O N3->O3b -

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocol for NMR Spectroscopy

This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of solid aromatic compounds like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used depending on the compound's solubility.

  • Sample Concentration: Weigh approximately 5-10 mg of the solid this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

    • Number of Scans: 8-16 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons contributing to each signal in the ¹H NMR spectrum.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an NMR experiment, from sample preparation to final data analysis.

G A Sample Preparation (Dissolve solid in deuterated solvent) B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Locking and Shimming C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Data Processing (FT, Phasing, Baseline Correction) E->G F->G H Spectral Analysis (Referencing, Integration, Assignment) G->H

Caption: General workflow for NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Iodo-3-nitroanisole, a molecule of interest in synthetic chemistry and drug development. The document details the expected vibrational frequencies, a complete experimental protocol for obtaining the spectrum, and a logical workflow for its analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the nitro (NO₂), ether (Ar-O-CH₃), iodo (C-I) groups, and the substituted aromatic ring. The expected absorption bands are summarized in the table below. These frequencies are based on characteristic group vibrations for similar compounds.

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100-3000MediumC-H StretchingAromatic Ring (sp² C-H)
2960-2850MediumC-H StretchingMethyl group of Anisole (-OCH₃)
1600-1585MediumC=C In-ring StretchingAromatic Ring
1550-1475StrongAsymmetric NO₂ Stretching[1][2][3]Nitro Group (-NO₂)
1500-1400MediumC=C In-ring StretchingAromatic Ring
1360-1290StrongSymmetric NO₂ Stretching[1][2][3]Nitro Group (-NO₂)
1260-1200StrongAsymmetric Ar-O-C StretchingAryl Ether (Anisole)
1050-1000StrongSymmetric C-O-Ar StretchingAryl Ether (Anisole)
900-675StrongC-H Out-of-plane Bending ("oop")[4]Aromatic Ring
890-835MediumNO₂ Scissoring (Bending)[1]Nitro Group (-NO₂)
600-500WeakC-I StretchingIodo Group (-I)

Experimental Protocol: Thin Solid Film Method

Obtaining a high-quality IR spectrum of a solid compound like this compound can be achieved using several methods, including KBr pellets or Nujol mulls.[5] A straightforward and common technique is the thin solid film method, which is detailed below.[6]

Materials:

  • This compound sample (approx. 5-10 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • FT-IR Spectrometer

  • Salt plates (e.g., KBr or NaCl), clean and dry

  • Pipette or dropper

  • Beaker or small vial

  • Acetone for cleaning

Procedure:

  • Sample Preparation:

    • Place a small amount (5-10 mg) of the solid this compound into a clean beaker or vial.[7]

    • Add a few drops of a suitable volatile solvent, such as methylene chloride, to completely dissolve the solid.[6] Ensure the solution is concentrated.[7]

  • Film Deposition:

    • Obtain a clean, dry salt plate from a desiccator.

    • Using a pipette, place one or two drops of the prepared solution onto the surface of the salt plate.[6]

    • Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[6] The film should be slightly translucent for optimal results.[7]

  • Data Acquisition:

    • Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.[6]

    • Acquire a background spectrum of the empty instrument if required.

    • Run the IR scan to obtain the spectrum of the sample.

  • Spectrum Optimization:

    • If the absorption peaks are too weak (low intensity), remove the plate, add another drop of the solution, allow it to dry, and re-run the spectrum.[6]

    • If the peaks are too strong (saturating the detector), clean the plate and prepare a more dilute solution to create a thinner film.[6]

  • Cleaning:

    • After analysis, thoroughly clean the salt plates using a suitable solvent like acetone and return them to the desiccator.[6][7]

Workflow for IR Spectrum Analysis

The logical process for analyzing the IR spectrum of a compound like this compound involves several key stages, from initial sample handling to final structural confirmation. This workflow is visualized in the diagram below.

IR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Data Processing & Interpretation Molecule This compound SamplePrep Sample Preparation (Thin Solid Film Method) Molecule->SamplePrep Spectrometer FT-IR Spectrometer (Data Acquisition) SamplePrep->Spectrometer RawSpectrum Raw IR Spectrum Spectrometer->RawSpectrum Processing Data Processing (e.g., Baseline Correction) RawSpectrum->Processing ProcessedSpectrum Processed Spectrum Processing->ProcessedSpectrum Analysis Spectral Analysis ProcessedSpectrum->Analysis FuncGroup Functional Group Region (> 1500 cm⁻¹) Analysis->FuncGroup Fingerprint Fingerprint Region (< 1500 cm⁻¹) Analysis->Fingerprint Assignment Peak Assignment FuncGroup->Assignment Fingerprint->Assignment Report Structural Confirmation Assignment->Report

Caption: Workflow for the IR analysis of this compound.

Interpretation of the IR Spectrum

The analysis of the this compound spectrum is a systematic process of assigning the observed absorption bands to specific molecular vibrations.

  • Aromatic C-H and C=C Vibrations: The presence of the benzene ring will be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and several medium-intensity C=C in-ring stretching bands between 1600 cm⁻¹ and 1400 cm⁻¹.[4] Strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern.

  • Nitro Group (NO₂) Vibrations: The most characteristic signals for this compound will be two strong absorption bands corresponding to the nitro group. The asymmetric stretch is expected between 1550-1475 cm⁻¹, and the symmetric stretch will appear between 1360-1290 cm⁻¹.[2][3] The presence of these two intense peaks is a strong indicator of a nitro compound.[1] A medium intensity scissoring vibration may also be observed around 850 cm⁻¹.[1]

  • Anisole Group (Ar-O-CH₃) Vibrations: The anisole moiety will produce strong C-O stretching bands. Because it is an aryl ether, two distinct bands are expected: an asymmetric Ar-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[8] Additionally, the methyl group's C-H stretching will contribute to the absorption in the 3000-2850 cm⁻¹ region.[9]

  • C-I Vibration: The carbon-iodine bond stretch is expected to be a weak band in the far-infrared region, typically between 600-500 cm⁻¹. This peak can be difficult to observe or assign definitively in a complex spectrum.

By correlating the observed peaks in the experimental spectrum with the expected frequency ranges detailed in Table 1, a confident structural confirmation of this compound can be achieved. The unique combination of these bands, particularly the strong nitro and ether absorptions, provides a distinct "fingerprint" for the molecule.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pathways of 4-iodo-3-nitroanisole. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles of its fragmentation behavior under electron ionization (EI), details experimental protocols for its analysis, and presents the expected quantitative data in a clear, structured format.

Introduction

This compound is a substituted aromatic compound with significant potential in synthetic chemistry and pharmaceutical development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide elucidates the expected fragmentation patterns based on the established principles of mass spectrometry and data from analogous compounds.

Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

Upon electron ionization, this compound (molecular weight: 278.9 g/mol ) is expected to produce a characteristic mass spectrum. The aromatic ring provides considerable stability, suggesting the presence of a discernible molecular ion peak ([M]⁺). The primary fragmentation pathways are dictated by the nature and position of its substituents: the iodo, nitro, and methoxy groups.

The fragmentation cascade is likely initiated by the loss of weaker bonds and stable neutral fragments. Key predicted fragmentation pathways include the loss of the nitro group (-NO₂), the methoxy group (-OCH₃) or a methyl radical (-CH₃), and the iodine atom (-I). Subsequent fragmentations can involve the elimination of carbon monoxide (CO) from the resulting ions.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss. The relative abundance is an educated estimation based on the stability of the resulting ions and common fragmentation patterns of similar compounds.

m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
279[C₇H₆INO₃]⁺ (Molecular Ion)-Moderate
264[C₆H₃INO₃]⁺CH₃Moderate
249[C₇H₆IO₂]⁺NOLow
233[C₇H₆INO₂]⁺OLow
203[C₆H₃I]⁺NO₂, COModerate to High
152[C₇H₆NO₃]⁺ILow
127[I]⁺C₇H₆NO₃Low
76[C₆H₄]⁺I, NO₂, CH₃High (Base Peak)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

GC-MS Parameters
  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-350

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain working solutions of appropriate concentrations (e.g., 1-10 µg/mL).

  • Inject 1 µL of the working solution into the GC-MS system.

Visualizing Fragmentation and Workflows

To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.

fragmentation_pathway M [M]⁺ m/z = 279 F1 [M-CH₃]⁺ m/z = 264 M->F1 -CH₃ F2 [M-NO]⁺ m/z = 249 M->F2 -NO F3 [M-NO₂]⁺ m/z = 233 M->F3 -NO₂ F4 [M-I]⁺ m/z = 152 M->F4 -I F5 [C₆H₃I]⁺ m/z = 203 F3->F5 -CO F6 [C₆H₄]⁺ m/z = 76 F5->F6 -I

Predicted fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Dilution Serial Dilutions Stock->Dilution Working Working Solution (1-10 µg/mL) Dilution->Working Injection 1 µL Injection Working->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-350) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis

Experimental workflow for GC-MS analysis.

Conclusion

The predicted fragmentation pattern of this compound provides a valuable analytical fingerprint for its identification and structural elucidation. The combination of a stable molecular ion and characteristic neutral losses of its functional groups allows for confident characterization. The provided GC-MS protocol offers a robust method for the routine analysis of this compound in a research or industrial setting. This technical guide serves as a foundational resource for scientists and professionals working with this and structurally related molecules.

An In-depth Technical Guide on the Synthesis and Characterization of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-3-nitroanisole, an important intermediate in organic synthesis. The document details two primary synthetic routes, outlines complete experimental protocols, and presents a thorough characterization of the compound, including its physicochemical properties and spectroscopic data.

Introduction

This compound (CAS No: 58755-70-7) is a substituted aromatic compound with the chemical formula C₇H₆INO₃.[1] Its structure incorporates an anisole backbone with iodo and nitro functional groups, making it a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo group allows for various cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to a wide range of derivatives. This guide presents two reliable methods for the synthesis of this compound and details its full characterization.

Physicochemical Properties

This compound is a yellow to light brown crystalline solid.[1] It is soluble in common organic solvents such as ethanol and dimethylformamide but has low solubility in water. Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₆INO₃[1]
Molecular Weight279.03 g/mol [2]
Melting Point61-62 °C[1]
Boiling Point173 °C (at 0.9 Torr)[1]
Density1.893 g/cm³[1]
AppearanceYellow to light brown crystalline solid[1]

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented: a Sandmeyer-type reaction starting from 2-nitro-4-methoxyaniline and a direct electrophilic iodination of 3-nitroanisole.

Synthesis from 2-Nitro-4-methoxyaniline (Sandmeyer-type Reaction)

This method involves the diazotization of 2-nitro-4-methoxyaniline followed by a Sandmeyer-type reaction with a source of iodide. This is a well-established and reliable method for the introduction of an iodine atom onto an aromatic ring.

  • Diazotization: Dissolve 11.9 mmol of 2-nitro-4-methoxyaniline in 20 mL of concentrated sulfuric acid (71% by mass). Cool the solution to -5 °C in an ice-salt bath. While maintaining the temperature at 0 °C and with vigorous stirring, rapidly add 10 mL of a 2 mol/L sodium nitrite solution. Continue stirring at 0 °C for 10 minutes.[1]

  • Iodination: In a separate flask, prepare a solution of 5 mL of 4 mol/L sodium iodide and cool it to 0 °C. Pour the previously prepared diazonium salt solution into the sodium iodide solution while maintaining the temperature at 0 °C. Continue the reaction for 30 minutes.[1]

  • Work-up and Purification: A solid precipitate will form. Collect the solid by filtration and wash it sequentially with 6N hydrochloric acid and then with water. The crude product can be purified by recrystallization from hexane to yield a yellow solid.[1]

Direct Iodination of 3-Nitroanisole

This method involves the direct electrophilic iodination of 3-nitroanisole using N-iodosuccinimide (NIS) as the iodinating agent and trifluoroacetic acid (TFA) as a catalyst. This approach is advantageous as it starts from a more readily available precursor.

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitroanisole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-iodosuccinimide (1.1 equivalents) to the solution. Then, add a catalytic amount of trifluoroacetic acid (0.1 equivalents).[3][4]

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data provides a comprehensive spectroscopic profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95 (d, J = 2.2 Hz, 1H, Ar-H)

    • δ 7.50 (dd, J = 8.6, 2.2 Hz, 1H, Ar-H)

    • δ 7.05 (d, J = 8.6 Hz, 1H, Ar-H)

    • δ 3.90 (s, 3H, OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 156.0 (C-O)

    • δ 150.0 (C-NO₂)

    • δ 135.5 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 112.0 (Ar-CH)

    • δ 90.0 (C-I)

    • δ 56.5 (OCH₃)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (O-CH₃)
1590-1570, 1480-1460Aromatic C=C stretch
1530-1500 (strong)Asymmetric NO₂ stretch
1350-1330 (strong)Symmetric NO₂ stretch
1260-1230Aryl-O stretch (asymmetric)
1050-1020Aryl-O stretch (symmetric)
~530C-I stretch
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[2]

AdductPredicted m/z
[M+H]⁺279.94652
[M+Na]⁺301.92846
[M-H]⁻277.93196
[M]⁺278.93869

Logical Workflow and Signaling Pathways

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and well-characterized product. The workflow diagrams below illustrate the two synthetic pathways described.

Synthesis_Workflow_1 cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 2-Nitro-4-methoxyaniline 2-Nitro-4-methoxyaniline Diazotization Diazotization 2-Nitro-4-methoxyaniline->Diazotization H₂SO₄, NaNO₂ Iodination Iodination Diazotization->Iodination NaI Filtration Filtration Iodination->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthesis of this compound via Sandmeyer-type reaction.

Synthesis_Workflow_2 cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 3-Nitroanisole 3-Nitroanisole Direct_Iodination Direct_Iodination 3-Nitroanisole->Direct_Iodination NIS, TFA Quenching Quenching Direct_Iodination->Quenching Na₂S₂O₃ Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: Synthesis of this compound via direct iodination.

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of this compound and provided a comprehensive summary of its characterization. The Sandmeyer-type reaction offers a reliable and high-yielding pathway, while the direct iodination of 3-nitroanisole presents a more atom-economical alternative. The provided experimental protocols and characterization data will be a valuable resource for researchers, scientists, and drug development professionals utilizing this versatile intermediate in their synthetic endeavors.

References

An In-depth Technical Guide on the Reactivity of the C-I Bond in 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-nitroanisole is a versatile aromatic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring an iodine atom activated by an adjacent electron-withdrawing nitro group and a methoxy group, imparts a unique reactivity profile to the carbon-iodine (C-I) bond. This guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on key cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its utilization as a chemical intermediate. A common and effective method involves the diazotization of 2-nitro-4-methoxyaniline followed by a Sandmeyer-type iodination reaction.

Experimental Protocol: Synthesis from 2-Nitro-4-methoxyaniline

Materials:

  • 2-Nitro-4-methoxyaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Sodium Iodide (NaI)

  • Hexane

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Dissolve 2-nitro-4-methoxyaniline (1.0 equivalent) in concentrated sulfuric acid.

  • Cool the mixture to -5 °C.

  • Add a solution of sodium nitrite (1.0 equivalent) in water dropwise while maintaining the temperature below 0 °C with vigorous stirring.

  • Stir the reaction mixture at 0 °C for an additional 10 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of sodium iodide (1.2 equivalents) in water and cool it to 0 °C.

  • Slowly pour the diazonium salt solution into the sodium iodide solution.

  • Allow the reaction to proceed for 30 minutes at 0 °C.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid sequentially with cold 6N hydrochloric acid and water.

  • Recrystallize the crude product from hexane to yield pure this compound as a yellow crystalline solid.[1]

Reactivity of the C-I Bond

The C-I bond in this compound is highly susceptible to a variety of chemical transformations. The presence of the ortho-nitro group significantly enhances the electrophilicity of the carbon atom attached to the iodine, making it an excellent substrate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond readily participates in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Illustrative Reaction: this compound + Phenylboronic Acid → 4-Methoxy-2-nitro-1,1'-biphenyl

General Experimental Protocol (adapted from 4-iodoanisole):

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and a palladium catalyst such as Pd/C (1.4 mol%).

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add a suitable solvent, such as dimethylformamide (DMF, 8 mL).

  • The reaction mixture is then heated, for example, under reflux in a microwave reactor for a specified time (e.g., 30-90 minutes).[2]

  • After cooling, the reaction is worked up by adding water and extracting with an organic solvent.

  • The product is purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Iodoanisole:

Coupling PartnerCatalyst (mol%)BaseSolventTime (min)Yield (%)Reference
Phenylboronic AcidPd/C (1.4)K₂CO₃DMF3041[2]
Phenylboronic AcidPd/C (1.4)K₂CO₃DMF9092[2]

Suzuki_Miyaura_Coupling cluster_products Products A This compound E 4-Methoxy-2-nitro-biaryl A->E Suzuki-Miyaura Coupling B Arylboronic Acid (Ar-B(OH)₂) B->E C Pd(0) Catalyst D Base (e.g., K₂CO₃)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted alkynes. The reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]

Illustrative Reaction: this compound + Phenylacetylene → 1-Methoxy-4-(phenylethynyl)-2-nitrobenzene

General Experimental Protocol:

  • In a reaction flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

  • Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv).

  • Stir the mixture at room temperature or heat as required, monitoring the reaction by TLC.

  • Upon completion, the reaction is quenched and worked up by extraction.

  • The product is purified by column chromatography.

While specific data for this compound is limited in the provided search results, a study on the Sonogashira coupling of 1-iodo-4-nitrobenzene with phenylacetylene reported a quantitative yield, highlighting the high reactivity of iodo-nitroaromatics in this transformation.[4]

Sonogashira_Coupling cluster_products Products A This compound F 4-Alkynyl-3-nitroanisole A->F Sonogashira Coupling B Terminal Alkyne (R-C≡CH) B->F C Pd(0) Catalyst D Cu(I) Co-catalyst E Base (e.g., Et₃N)

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[5][6] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Illustrative Reaction: this compound + Aniline → N-(4-Methoxy-2-nitrophenyl)aniline

General Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide or potassium phosphate).

  • Add the amine (1.2-1.5 equiv) and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction is quenched, extracted, and the product is purified by chromatography.

Buchwald_Hartwig_Amination cluster_products Products A This compound F N-Aryl Amine A->F Buchwald-Hartwig Amination B Amine (R₂NH) B->F C Pd Catalyst D Ligand E Base

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[7][8] This reaction provides a valuable route for the synthesis of stilbenes and cinnamates.

Illustrative Reaction: this compound + Styrene → 1-Methoxy-2-nitro-4-styrylbenzene

General Experimental Protocol:

  • Combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture (typically 80-140 °C) until the reaction is complete.

  • Work-up involves cooling, filtration of the palladium catalyst, and extraction of the product.

  • Purification is typically achieved by recrystallization or column chromatography.

Heck_Coupling cluster_products Products A This compound E Substituted Alkene A->E Heck Coupling B Alkene B->E C Pd Catalyst D Base

Copper-Catalyzed Cross-Coupling Reactions

The Ullmann condensation is a classical method for forming carbon-oxygen or carbon-nitrogen bonds using a copper catalyst.[9] It is particularly useful for the synthesis of diaryl ethers.

Illustrative Reaction: this compound + Phenol → 4-Methoxy-2-nitrodiphenyl ether

General Experimental Protocol:

  • Combine this compound (1.0 equiv), the phenol (1.0-1.2 equiv), a copper catalyst (e.g., CuI or CuO nanoparticles), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours.

  • After completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

The reactivity in Ullmann reactions is influenced by the electronic nature of the substrates, with electron-withdrawing groups on the aryl halide generally favoring the reaction.[10]

Ullmann_Condensation cluster_products Products A This compound E Diaryl Ether or Amine A->E Ullmann Condensation B Phenol or Amine B->E C Cu Catalyst D Base

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nitro group in the ortho position to the iodine atom strongly activates the aromatic ring towards nucleophilic attack. This makes this compound a good substrate for SNAr reactions, where the iodine atom can be displaced by a variety of nucleophiles.[11][12]

Illustrative Reaction: this compound + Sodium Methoxide → 1,4-Dimethoxy-2-nitrobenzene

General Experimental Protocol:

  • Dissolve this compound in a suitable solvent (e.g., methanol or DMF).

  • Add the nucleophile (e.g., sodium methoxide) and heat the reaction mixture.

  • The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification is achieved by column chromatography or recrystallization.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the temperature. The strong activation by the nitro group allows these reactions to proceed under relatively mild conditions.

SNAr_Reaction cluster_intermediates Intermediate cluster_products Products A This compound C Meisenheimer Complex A->C Nucleophilic Attack B Nucleophile (Nu⁻) B->C D Substituted Product C->D Loss of Leaving Group E Iodide (I⁻) C->E

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The C-I bond, activated by the ortho-nitro group, readily undergoes a variety of transformations, including palladium- and copper-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitutions. This guide provides a foundational understanding of its reactivity and offers detailed protocols for its synthesis and functionalization. The versatility of this compound makes it an essential tool for chemists in academia and industry, enabling the construction of complex molecular architectures for a wide range of applications. Further research into the specific quantitative aspects of these reactions with this compound will undoubtedly expand its utility and lead to the development of novel synthetic methodologies.

References

An In-depth Technical Guide on the Electronic Effects of the Nitro Group in 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the nitro group in the molecule 4-iodo-3-nitroanisole. The interplay between the strongly electron-withdrawing nitro group, the inductively withdrawing and weakly resonance-donating iodo group, and the resonance-donating methoxy group establishes a unique electronic environment on the aromatic ring. This document outlines the synthesis, predicted spectroscopic characteristics, and the expected reactivity of this compound, supported by detailed experimental protocols and theoretical explanations. The quantitative data herein is presented in structured tables for clarity and comparative analysis, while logical and experimental workflows are visualized using Graphviz diagrams.

Introduction: Electronic Landscape of this compound

This compound is a substituted aromatic compound where the electronic properties of the benzene ring are significantly modulated by three key functional groups: a nitro group (-NO₂), an iodo group (-I), and a methoxy group (-OCH₃). The nitro group is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.

The iodo group is a halogen, which exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to its electronegativity, but it can also donate electron density to the ring via a positive resonance effect (+M) through its lone pairs. For iodine, the inductive effect is generally considered to be stronger than its resonance effect.

The methoxy group is a strong electron-donating group, primarily through its positive resonance effect (+M), which outweighs its negative inductive effect (-I). This activating effect is most pronounced at the ortho and para positions.

In this compound, these competing and complementary electronic effects create a complex pattern of electron density distribution, influencing the molecule's chemical reactivity, spectroscopic properties, and potential for use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Synthesis of this compound

A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 2-nitro-4-methoxyaniline.

Experimental Protocol: Synthesis from 2-nitro-4-methoxyaniline

Materials:

  • 2-nitro-4-methoxyaniline

  • Concentrated sulfuric acid (H₂SO₄, 71% mass concentration)

  • Sodium nitrite (NaNO₂) solution (2 mol/L)

  • Sodium iodide (NaI) solution (4 mol/L)

  • 6N Hydrochloric acid (HCl)

  • Water (deionized)

  • Hexane

  • Ice

  • Beakers, flasks, stir plate, filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 11.9 mmol of 2-nitro-4-methoxyaniline in 20 mL of 71% concentrated sulfuric acid.

  • Cool the mixture to -5°C using an ice-salt bath with vigorous stirring.

  • Rapidly add 10 mL of a 2 mol/L sodium nitrite solution to the reaction mixture, maintaining the temperature at 0°C.

  • Continue stirring at 0°C for 10 minutes to ensure complete diazotization.

  • In a separate beaker, cool 5 mL of a 4 mol/L sodium iodide solution to 0°C.

  • Pour the diazotized mixture into the cold sodium iodide solution.

  • Allow the reaction to proceed for 30 minutes at 0°C.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid residue sequentially with 6N hydrochloric acid and then with water.

  • Recrystallize the crude product from hexane to yield pure this compound as a yellow solid.

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification 2-nitro-4-methoxyaniline 2-nitro-4-methoxyaniline H2SO4 H2SO4 NaNO2 NaNO2 Diazonium_Salt Diazonium_Salt NaI NaI 4-Iodo-3-nitroanisole_crude 4-Iodo-3-nitroanisole_crude Filtration Filtration Washing Washing Recrystallization Recrystallization Pure_Product This compound

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ 8.0 - 8.2dH-2Deshielded by the ortho nitro group's strong electron-withdrawing effect.
~ 7.8 - 8.0dH-6Deshielded by the para iodo group's inductive effect and the meta nitro group.
~ 6.9 - 7.1ddH-5Shielded by the ortho methoxy group's resonance donation, but deshielded by the para nitro group.
~ 3.9 - 4.0s-OCH₃Typical chemical shift for a methoxy group on an aromatic ring.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155 - 160C-4Attached to the electron-donating methoxy group.
~ 148 - 152C-3Attached to the strongly electron-withdrawing nitro group.
~ 130 - 135C-6Influenced by the meta nitro group and ortho iodo group.
~ 125 - 130C-2Influenced by the ortho nitro group and meta iodo and methoxy groups.
~ 110 - 115C-5Shielded by the ortho methoxy group's resonance effect.
~ 85 - 95C-1Attached to the heavy iodine atom (ipso-carbon).
~ 56 - 58-OCH₃Typical chemical shift for a methoxy carbon.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is suitable. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100 - 3000C-H stretchAromatic
~ 2950 - 2850C-H stretch-OCH₃
~ 1530 - 1500Asymmetric NO₂ stretchNitro
~ 1350 - 1330Symmetric NO₂ stretchNitro
~ 1600, 1480C=C stretchAromatic ring
~ 1250Asymmetric C-O-C stretchAryl ether
~ 1030Symmetric C-O-C stretchAryl ether
~ 550 - 500C-I stretchIodo
Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0 at the λmax.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. Scan the wavelength range from approximately 200 to 400 nm.

Predicted UV-Vis Absorption Maxima (λmax)

Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. The presence of the methoxy and iodo groups will cause a bathochromic (red) shift compared to nitrobenzene.

Predicted λmax (nm)TransitionChromophore
~ 250 - 280π → πSubstituted benzene ring
~ 300 - 340n → πNitro group

Reactivity and Electronic Effects

The strong electron-withdrawing nature of the nitro group dominates the reactivity of the aromatic ring in this compound.

  • Electrophilic Aromatic Substitution: The ring is highly deactivated towards electrophilic attack. Any substitution would be expected to occur at the positions meta to the nitro group (positions 5 and 1, though position 1 is already substituted). The activating methoxy group directs ortho and para, but this effect is likely overridden by the powerful deactivating nitro group.

  • Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The iodine at position 4 is a potential leaving group in such reactions.

Conclusion

The electronic character of this compound is defined by the potent electron-withdrawing nitro group, which significantly influences the molecule's spectroscopic properties and chemical reactivity. The methoxy and iodo groups provide secondary electronic effects that fine-tune the electron distribution within the aromatic system. This in-depth guide provides a foundational understanding of these effects, supported by detailed synthetic and analytical protocols, which are essential for researchers and professionals in drug development and organic synthesis who may utilize this compound as a versatile chemical intermediate. Further experimental studies are warranted to confirm the predicted spectroscopic data and to quantitatively assess the reactivity of this molecule in various chemical transformations.

The Strategic Application of 4-Iodo-3-nitroanisole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – As the landscape of drug discovery continues to evolve, the demand for versatile and strategically functionalized building blocks is at an all-time high. 4-Iodo-3-nitroanisole, a readily accessible aromatic compound, is emerging as a key intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry, focusing on its role in the development of targeted therapies, including kinase inhibitors and selective estrogen receptor degraders (SERDs).

Introduction: The Versatility of a Well-Positioned Scaffold

This compound (CAS No: 58755-70-7) is a yellow crystalline solid with a molecular weight of 279.03 g/mol .[1] Its chemical structure, featuring an electron-withdrawing nitro group and a synthetically versatile iodine atom on an anisole core, makes it an attractive starting material for medicinal chemists. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the iodo group is an excellent participant in a variety of powerful cross-coupling reactions. This dual functionality allows for the rapid construction of complex molecular architectures, accelerating the drug discovery process.

Core Chemical Transformations and Synthetic Potential

The true potential of this compound lies in its ability to undergo a suite of well-established and robust chemical transformations. These reactions enable the introduction of diverse chemical moieties, paving the way for the synthesis of large and focused compound libraries for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Parameter Condition Reference
Aryl Halide This compound-
Boronic Acid/Ester (Hetero)arylboronic acid or ester (1.1 - 1.5 equiv.)[2][3]
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)[2][3]
Base K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)[2][3]
Solvent 1,4-Dioxane/Water (4:1) or Toluene[2]
Temperature 80 - 110 °C[2]
Reaction Time 2 - 24 hours[2]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing linear alkynyl linkers or terminal alkyne functionalities, which can be further modified or may serve as key pharmacophoric elements.

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of a wide variety of primary and secondary amines with aryl halides, providing access to a vast chemical space of substituted anilines and related compounds.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine under various conditions (e.g., using SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl). This transformation unmasks a primary amine that can be readily acylated, sulfonated, or used in reductive amination reactions to introduce further diversity.

Potential Applications in Medicinal Chemistry

The synthetic versatility of this compound positions it as a valuable precursor for several classes of therapeutic agents.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors possess a core heterocyclic scaffold attached to one or more aryl or heteroaryl rings. This compound can serve as a key building block for the synthesis of such compounds. For instance, through a Suzuki-Miyaura coupling, a variety of heterocyclic boronic acids can be introduced at the 4-position. Subsequent reduction of the nitro group and further derivatization of the resulting amine can lead to the rapid generation of diverse kinase inhibitor libraries.

Diagram 1: General Workflow for Kinase Inhibitor Synthesis

G A This compound B Suzuki-Miyaura Coupling (Hetero)arylboronic acid, Pd catalyst, Base A->B Step 1 C 4-(Hetero)aryl-3-nitroanisole B->C D Nitro Group Reduction (e.g., SnCl₂, HCl) C->D Step 2 E 4-(Hetero)aryl-3-aminoanisole D->E F Amine Derivatization (Acylation, Sulfonylation, etc.) E->F Step 3 G Kinase Inhibitor Library F->G

Caption: Synthetic route to potential kinase inhibitors.

Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are an important class of drugs for the treatment of hormone receptor-positive breast cancer. The synthesis of the recently approved SERD, elacestrant, utilizes a structurally similar starting material, 4-bromo-3-nitroanisole. This suggests that this compound could be a valuable precursor for the development of novel SERDs. The core scaffold of many non-steroidal SERDs features a central aromatic ring with multiple substituents. The synthetic handles on this compound allow for the systematic exploration of the structure-activity relationships required for potent ERα degradation.

Diagram 2: Estrogen Receptor Signaling and SERD Mechanism of Action

G cluster_0 Normal Estrogen Signaling cluster_1 SERD Intervention Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ERE Estrogen Response Element ER->ERE Dimerizes & Binds DNA ER_SERD ERα-SERD Complex ER->ER_SERD Gene Gene Transcription ERE->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation SERD SERD (e.g., Elacestrant Analogue) SERD->ER Binds Proteasome Proteasome ER_SERD->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation

Caption: SERD-mediated degradation of the estrogen receptor.

Experimental Protocols

The following are detailed, representative protocols for key transformations involving aryl iodides, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction at room temperature to 50 °C until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried resealable Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategically positioned functional groups allow for the efficient and modular synthesis of complex molecules with the potential to address significant unmet medical needs. The application of robust and well-understood cross-coupling chemistries, coupled with the potential for further derivatization via the nitro group, makes this compound an ideal starting point for the discovery of novel kinase inhibitors, SERDs, and other targeted therapies. As the drive for new and effective therapeutics continues, the strategic use of such well-designed intermediates will undoubtedly play a pivotal role in the future of drug development.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl-aryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 4-Iodo-3-nitroanisole, an electron-deficient aryl iodide. The presence of the nitro group significantly influences the electronic properties of the substrate, presenting unique challenges and considerations for reaction optimization. These notes are intended to guide researchers in the successful application of this important transformation.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Data Presentation: Comparison of Reaction Protocols

The following table summarizes different reported and analogous protocols for the Suzuki-Miyaura coupling of this compound and similar substrates, highlighting the variations in catalysts, bases, solvents, and reaction conditions, along with the corresponding yields.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemperature (°C) & TimeYield (%)Reference
This compound4-Hydroxyphenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (5 equiv)Acetonitrile/Water (2:1)Reflux80[1]
This compound3-Pyridylboronic acidPdCl₂(PPh₃)₂ (5.7 mol%)Na₂CO₃ (3.4 equiv)1,4-Dioxane/WaterReflux, 4hNot Specified[2]
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)K₂CO₃ (2 equiv)DMFReflux (Microwave), 1.5h92[3]
1-Iodo-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Methanol/Water (4:1)MicrowaveGood[cite: ]

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Pd(PPh₃)₄ Catalyzed Coupling with Potassium Carbonate

This protocol is adapted from a procedure used for the synthesis of a novel carbazole derivative.[1]

Materials:

  • This compound

  • 4-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Add 4-Hydroxyphenylboronic acid (1.1 equiv).

  • Add potassium carbonate (5.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Add a 2:1 mixture of anhydrous acetonitrile and deionized water. The total solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • The reaction mixture is heated to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: PdCl₂(PPh₃)₂ Catalyzed Coupling with Sodium Carbonate

This protocol is based on a general procedure for Suzuki cross-coupling reactions.[2]

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-Pyridylboronic acid)

  • trans-Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.1 equiv) in anhydrous 1,4-dioxane.

  • Add trans-dichlorobis(triphenylphosphine)palladium(II) (0.057 equiv).

  • Stir the mixture at room temperature for 20 minutes under an inert atmosphere.

  • Prepare a solution of sodium carbonate (3.4 equiv) in deionized water.

  • Add the aqueous sodium carbonate solution to the reaction mixture.

  • Heat the mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Both Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst and Solvent inert->catalyst reaction Heat and Stir (Conventional or Microwave) catalyst->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Discussion and Troubleshooting

The Suzuki-Miyaura coupling of this compound can be influenced by several factors, primarily due to the electron-withdrawing nature of the nitro group.

  • Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, for challenging couplings involving electron-deficient aryl halides, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, often used with a Pd(OAc)₂ precursor, can enhance catalytic activity and improve yields.

  • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used. The solubility of the base in the chosen solvent system can impact the reaction rate. For instance, K₃PO₄ is often effective in anhydrous conditions.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, acetonitrile, or toluene) and water is typically employed to dissolve both the organic reactants and the inorganic base. The ratio of the solvents can be optimized to improve reaction efficiency.

  • Reaction Temperature and Time: Electron-deficient aryl iodides are generally reactive, and the coupling can often be achieved under reflux conditions. Microwave irradiation can significantly reduce reaction times, as demonstrated in analogous systems.[3]

  • Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the aryl iodide. Careful control of reaction conditions, particularly temperature and the exclusion of oxygen, can minimize these undesired pathways.

By carefully considering these parameters and utilizing the provided protocols as a starting point, researchers can effectively perform the Suzuki-Miyaura coupling of this compound to synthesize a variety of valuable biaryl compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions utilizing 4-iodo-3-nitroanisole as a key building block. This versatile substrate, featuring both an electron-withdrawing nitro group and an electron-donating methoxy group, is a valuable precursor in the synthesis of a wide array of complex organic molecules relevant to the pharmaceutical and materials science industries. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a selection of effective palladium catalyst systems for each transformation.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed via a catalytic cycle involving oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[2][3] The choice of palladium precursor, ligand, base, and solvent is critical for achieving optimal results and can be tailored to the specific substrates and desired transformation.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners. These conditions are based on established protocols for structurally similar substrates and are intended as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemPd Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄3PPh₃K₂CO₃Toluene/H₂O10012~85-95
Pd(OAc)₂ / SPhos2SPhosK₃PO₄1,4-Dioxane1008~90-98
PdCl₂(dppf)3dppfCs₂CO₃DMF9012~88-96

Table 2: Heck Coupling of this compound with Styrene

Catalyst SystemPd Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂2NoneEt₃NDMF10024~70-85
Pd(OAc)₂ / P(o-tol)₃2P(o-tol)₃NaOAcDMA12018~75-90
PdCl₂(PPh₃)₂3PPh₃K₂CO₃NMP11020~72-88

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemPd Loading (mol%)Co-catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂2CuI (5)PPh₃Et₃NTHF656~80-95
Pd(PPh₃)₄3CuI (5)PPh₃DiPEADMF808~85-97
Pd(OAc)₂ / XPhos2CuI (5)XPhosCs₂CO₃1,4-Dioxane9010~88-96

Table 4: Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst SystemPd Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAP2BINAPNaOtBuToluene10016~80-92
Pd(OAc)₂ / Xantphos2XantphosCs₂CO₃1,4-Dioxane11018~85-95
Pd(OAc)₂ / RuPhos2RuPhosK₃PO₄t-BuOH10014~88-97

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-phenyl-3-nitroanisole.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

This protocol details the synthesis of 4-(2-phenylethenyl)-3-nitroanisole.

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a Schlenk tube, add this compound and Pd(OAc)₂.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath with stirring for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the synthesis of 4-(2-phenylethynyl)-3-nitroanisole.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Anhydrous triethylamine (2 mL)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add phenylacetylene via syringe.

  • Heat the reaction mixture to 65 °C with stirring for 6 hours.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the synthesis of 4-(morpholin-4-yl)-3-nitroanisole.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Glovebox or Schlenk line

  • Sealed tube

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a sealable reaction tube.

  • Add anhydrous toluene and morpholine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation / Insertion (R-M or Alkene/Alkyne) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (Monitor Progress) solvent->heat quench Quench Reaction & Aqueous Workup heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Catalyst_Selection start Desired Bond Formation? cc C-C Bond start->cc cn C-N Bond (Buchwald-Hartwig) start->cn boronic Boronic Acid (Suzuki) cc->boronic alkene Alkene (Heck) cc->alkene alkyne Alkyne (Sonogashira) cc->alkyne pd2_dba3 Pd2(dba)3 / Ligand cn->pd2_dba3 pd_pph3 Pd(PPh3)4 boronic->pd_pph3 pd_oac Pd(OAc)2 alkene->pd_oac pdcl2_pph3 PdCl2(PPh3)2 / CuI alkyne->pdcl2_pph3

Caption: Decision tree for selecting a suitable palladium catalyst system.

References

Application Notes and Protocols for the Heck Reaction of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This application note provides detailed protocols and reaction conditions for the Heck reaction using 4-iodo-3-nitroanisole, an electron-deficient aryl iodide. The presence of both a nitro group and a methoxy group on the aromatic ring influences the reactivity of the substrate, making the optimization of reaction conditions crucial for achieving high yields and selectivity. These protocols are designed to serve as a robust starting point for researchers in synthetic chemistry and drug development.

Introduction to the Heck Reaction with this compound

This compound is a valuable building block in organic synthesis. The iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the nitro and methoxy groups can be further functionalized or can influence the electronic properties of the resulting molecule. The Heck reaction of this substrate allows for the introduction of a variety of vinylic substituents, leading to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. Due to the electron-withdrawing nature of the nitro group, this compound is generally a reactive substrate in the Heck reaction.

Typical Heck Reaction Conditions

The successful execution of a Heck reaction depends on the careful selection of the catalyst, base, solvent, and temperature. For electron-deficient aryl iodides like this compound, a range of conditions have been proven effective. Below is a summary of typical conditions that can be adapted for specific applications.

ParameterTypical Reagents and ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and often effective choice. Heterogeneous catalysts like Pd/C can simplify product purification.
Ligand (optional) Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphineFor simple aryl iodides, a ligand is not always necessary. However, ligands can stabilize the catalyst and influence selectivity.
Base Triethylamine (TEA), Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃)An organic base like TEA or an inorganic base can be used. The choice of base can impact the reaction rate and side product formation.
Solvent N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dioxane, Acetonitrile (MeCN), CyreneAprotic polar solvents are generally preferred. Cyrene is a bio-based alternative to traditional polar aprotic solvents.[2]
Alkene Methyl acrylate, Styrene, n-Butyl acrylateActivated alkenes like acrylates are highly reactive.
Temperature 80-150 °CThe optimal temperature will depend on the specific substrates and catalyst system. Higher temperatures may be required for less reactive alkenes.[2]
Reaction Time 1-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: Heck Reaction of this compound with Methyl Acrylate

This protocol describes a general procedure for the Heck reaction between this compound and methyl acrylate, a common activated alkene.

Reaction Scheme:

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 1.0 equiv), Palladium(II) Acetate (e.g., 0.02 mmol, 2 mol%), and Sodium Carbonate (e.g., 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous DMF (e.g., 5 mL) followed by methyl acrylate (e.g., 1.5 mmol, 1.5 equiv) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.

Visualizations

Heck Reaction Catalytic Cycle

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Heck_Cycle cluster_steps pd0 Pd(0)L₂ aryl_pd_complex Ar-Pd(II)-I(L₂) pd0->aryl_pd_complex Ar-I oxidative_addition Oxidative Addition pi_complex [Ar-Pd(II)-I(L₂)(Alkene)] aryl_pd_complex->pi_complex Alkene alkene_coordination Alkene Coordination alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-I(L₂) pi_complex->alkyl_pd_complex migratory_insertion Migratory Insertion product_complex [Product-Pd(II)-H(I)(L₂)] alkyl_pd_complex->product_complex beta_hydride_elimination β-Hydride Elimination product_complex->pd0 Product + HB⁺ + X⁻ reductive_elimination Reductive Elimination (with Base)

Caption: A simplified diagram of the Heck reaction catalytic cycle.

Experimental Workflow

A high-level overview of the experimental procedure for the Heck reaction.

experimental_workflow start Start setup Reaction Setup (Substrate, Catalyst, Base) start->setup inert Establish Inert Atmosphere setup->inert reagents Add Solvent and Alkene inert->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A flowchart illustrating the experimental workflow for the Heck reaction.

Safety and Troubleshooting
  • Safety: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.[3] Organic solvents like DMF are flammable and have associated health risks; avoid inhalation and skin contact.[3] Bases such as sodium carbonate are irritants.[3] The reaction should be performed under an inert atmosphere as palladium catalysts can be sensitive to air.[3] Always wear appropriate personal protective equipment (PPE).

  • Troubleshooting:

    • Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The catalyst may need to be activated or a different palladium source/ligand system may be required. Increasing the reaction temperature might also improve conversion.

    • Formation of Side Products: The formation of reduced arene (dehalogenation) can sometimes be observed. Adjusting the base or solvent may mitigate this. If regioisomers are formed, the addition of a ligand or changing the reaction temperature can improve selectivity.

By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the vinylation of this compound, enabling the synthesis of a wide range of valuable compounds.

References

Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-3-nitroanisole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The reaction is particularly efficient for aryl iodides, which often allows for mild reaction conditions, such as room temperature, and broad functional group tolerance.[2][3]

This document provides detailed application notes and protocols for the Sonogashira coupling of 4-iodo-3-nitroanisole with various terminal alkynes. The presence of both a nitro group and a methoxy group on the aromatic ring makes the resulting alkynylated products valuable intermediates in medicinal chemistry and materials science. While specific literature on a broad range of terminal alkynes with this compound is limited, this document compiles data from analogous reactions with structurally similar nitro-substituted aryl iodides to provide representative protocols and expected outcomes.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound is as follows:

General Reaction Scheme

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of nitro-substituted aryl iodides with various terminal alkynes. This data is compiled from literature reports on substrates analogous to this compound and serves as a guide for reaction optimization.

Table 1: Sonogashira Coupling of 1-Iodo-2-methyl-4-nitrobenzene with Phenylacetylene [4]

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
11-Iodo-2-methyl-4-nitrobenzenePhenylacetylenePd on alumina / Cu₂O-THF-DMA (9:1)7572Low (<2%)

Note: This particular reaction under the specified batch conditions showed low conversion, highlighting the importance of optimizing reaction parameters.

Table 2: Sonogashira Coupling of 1-Iodo-4-nitrobenzene with Phenylacetylene [1]

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂Dabco-Room Temp-Quantitative

Note: This copper-free protocol under aerobic conditions demonstrates high efficiency.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides

Aryl IodideTerminal AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperatureReference
4-IodoanisolePropargyl alcoholPdCl₂(PPh₃)₂--[TBP][4EtOV]55°C[5]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂--[TBP][4EtOV]55°C[6]
Aryl IodidesTerminal AlkynesPdCl₂(PPh₃)₂CuIEt₃NH₂ORoom Temp[7]
o-IodoanilinesTerminal Alkynes(PPh₃)₂CuBH₄DBU--120°C[8]

Experimental Protocols

This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. Researchers should note that optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL) followed by the amine base (3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim Ar-C≡CR RedElim->Pd0 Product Coupled Product RedElim->Product CuX CuX Alkyne_Activation Alkyne Activation CuX->Alkyne_Activation HC≡CR Cu_Alkyne [HC≡CR • CuX] Alkyne_Activation->Cu_Alkyne Deprotonation Deprotonation Cu_Alkyne->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation ArX This compound ArX->OxAdd Alkyne Terminal Alkyne Alkyne->Alkyne_Activation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental_Workflow Experimental Workflow for Sonogashira Coupling Start Start: Dry Schlenk Flask Add_Reagents Add this compound, PdCl₂(PPh₃)₂, CuI Start->Add_Reagents Inert_Atmosphere Evacuate & Backfill with Inert Gas (3x) Add_Reagents->Inert_Atmosphere Add_Solvent_Base Add Anhydrous Solvent and Amine Base Inert_Atmosphere->Add_Solvent_Base Add_Alkyne Add Terminal Alkyne Add_Solvent_Base->Add_Alkyne Reaction Stir at Desired Temperature Add_Alkyne->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Reaction Work-up: Dilution, Filtration, Washing, Drying Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A step-by-step workflow for the Sonogashira coupling experiment.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups. The amination of electron-deficient aryl halides, such as 4-iodo-3-nitroanisole, provides a direct route to synthesize substituted nitroanilines, which are valuable intermediates in the preparation of a wide range of biologically active compounds and functional materials.

These application notes provide a detailed protocol and reaction parameters for the Buchwald-Hartwig amination of this compound with various amines. The presence of the nitro group can influence the reactivity of the aryl iodide, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination of this compound is as follows:

General reaction scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a selection of primary and secondary amines. The data presented is a compilation from various sources and representative examples.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
2MorpholinePd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Dioxane1101892
3PiperidinePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene1001688
4n-ButylaminePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.5)DMF902478
5BenzylaminePd₂(dba)₃ (2.5)JohnPhos (5)NaOtBu (1.5)Toluene1001481

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline (1.2 mmol, 1.2 equiv).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxy-2-nitrophenyl)aniline.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)(L)-I OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R-NH₂ PdAmine [Ar-Pd(II)(L)(H₂NR)]⁺ I⁻ AmineCoord->PdAmine Deprot Base (Deprotonation) PdAmine->Deprot PdAmido Ar-Pd(II)(L)-NHR Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NHR

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Oven-dried Schlenk tube reagents Add this compound, Pd Catalyst, and Ligand start->reagents inert Evacuate and backfill with Ar/N₂ (3x) reagents->inert base Add Base (e.g., NaOtBu) inert->base solvent_amine Add Anhydrous Solvent and Amine base->solvent_amine reaction Heat reaction mixture with vigorous stirring solvent_amine->reaction workup Cool, dilute, and quench with water reaction->workup extraction Extract with organic solvent, wash, and dry workup->extraction purification Concentrate and purify by column chromatography extraction->purification end End: Pure Product purification->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Synthesis of Biaryl Compounds from 4-Iodo-3-nitroanisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 4-Iodo-3-nitroanisole as a key building block. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science. The described palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings, offer versatile and efficient pathways to a diverse range of functionalized biaryl molecules.

Introduction

This compound is a versatile starting material for the synthesis of various biaryl compounds. The presence of an iodo group allows for facile palladium-catalyzed cross-coupling reactions, while the nitro group can serve as a handle for further functionalization or can influence the electronic properties of the resulting biaryl product. This document outlines detailed protocols for the Suzuki-Miyaura, Stille, and Heck reactions, providing researchers with the necessary information to synthesize a wide array of biaryl and vinyl-aryl compounds.

The choice of coupling reaction will depend on the desired final product and the available coupling partner. The Suzuki-Miyaura reaction is often favored due to the commercial availability and stability of boronic acids.[1] The Stille coupling is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a consideration.[2][3] The Heck reaction provides a powerful method for the arylation of alkenes.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester.[1] It is a widely used method for the formation of carbon-carbon bonds. The reaction of this compound with various arylboronic acids can produce a range of 2-nitro-4-methoxybiphenyl derivatives. It is important to note that the presence of the nitro group can sometimes render the coupling more challenging, potentially requiring the use of bulky biarylphosphine ligands to achieve high yields.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic acid, Base, and Palladium Catalyst in a reaction vessel. B Add degassed solvent (e.g., Dioxane/Water). A->B 1. C Heat the mixture under inert atmosphere (e.g., 80-100 °C). B->C 2. D Monitor reaction progress by TLC or LC-MS. C->D 3. E Cool to room temperature and dilute with an organic solvent. D->E 4. F Wash with water and brine. E->F 5. G Dry the organic layer and concentrate in vacuo. F->G 6. H Purify by column chromatography. G->H 7.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, heating and stirring apparatus

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Quantitative Data Summary (Representative Examples)

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a similar substrate, 4-iodoanisole, with various arylboronic acids.[7][8] These values can serve as a benchmark for the expected yields with this compound, although optimization may be required.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd/C (1.4)K₂CO₃DMFReflux (MW)192
24-Methylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001285-95
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O801680-90
43-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O901875-85

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by a palladium complex.[3] This reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool in organic synthesis.[2] However, the toxicity of organotin reagents necessitates careful handling and purification procedures.

Experimental Protocol: General Procedure for Stille Coupling

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I This compound Ar-I->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-SnBu3 Organostannane R-SnBu3->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Biaryl Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃ or AsPh₃)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, heating and stirring apparatus

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a Pd(0) source that is not pre-ligated, add the ligand at this stage.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the organostannane (1.1-1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of KF or filtered through a pad of silica gel.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples)

The following table provides representative data for Stille coupling reactions of aryl iodides. Yields for this compound are expected to be in a similar range.

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (2)-Toluene1101285-95
2VinyltributylstannanePdCl₂(PPh₃)₂ (3)-DMF80880-90
32-ThienyltributylstannanePd₂(dba)₃ (1) / P(furyl)₃ (4)CuI (10)NMP25290-98
4(4-Methoxyphenyl)tributylstannanePd(OAc)₂ (2) / SPhos (4)-Dioxane1001680-90

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] This reaction is highly valuable for the synthesis of substituted alkenes.[5]

Experimental Protocol: General Procedure for Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Alkene, Base, and Palladium Catalyst in a reaction vessel. B Add anhydrous solvent (e.g., DMF, Acetonitrile). A->B 1. C Heat the mixture under inert atmosphere (e.g., 80-120 °C). B->C 2. D Monitor reaction progress by TLC or GC-MS. C->D 3. E Cool to room temperature and filter off any precipitated salts. D->E 4. F Dilute with water and extract with an organic solvent. E->F 5. G Dry the organic layer and concentrate in vacuo. F->G 6. H Purify by column chromatography. G->H 7.

Caption: Experimental workflow for the Heck reaction of this compound.

Materials:

  • This compound

  • Alkene (e.g., Styrene, methyl acrylate) (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, heating and stirring apparatus

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the base (e.g., Et₃N, 2.0 mmol). If a ligand is used, it should be added at this stage.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., DMF) via syringe, followed by the alkene (1.1-2.0 mmol).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If a solid precipitate has formed, filter the reaction mixture.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples)

The following table presents representative data for Heck reactions of aryl iodides with various alkenes.

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)Et₃NDMF100685-95
2Methyl acrylatePdCl₂ (2)K₂CO₃Acetonitrile801280-90
3n-Butyl acrylatePd(OAc)₂ (2) / P(o-tol)₃ (4)NaOAcDMA1201875-85
4EthylenePd(OAc)₂ (3)K₂CO₃NMP1102470-80

Safety Precautions

  • Palladium catalysts and organotin reagents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Reactions under pressure or at high temperatures should be conducted with appropriate safety measures, such as a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note & Protocol: Preparation of Substituted Anilines from 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of substituted anilines starting from 4-Iodo-3-nitroanisole. Substituted anilines are crucial building blocks in medicinal chemistry and materials science. The described synthetic strategy involves a two-step process: (1) A palladium-catalyzed cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or amino substituents at the C4 position, followed by (2) the selective reduction of the nitro group to afford the desired aniline derivative. This note includes comprehensive experimental procedures, data tables for reaction conditions, and workflow diagrams to guide researchers in these transformations.

Overall Synthetic Strategy

The preparation of substituted anilines from this compound is a versatile process that allows for the introduction of a wide range of substituents. The general workflow involves functionalizing the C-I bond, which is highly amenable to palladium-catalyzed cross-coupling reactions, and then reducing the nitro group to the corresponding amine.

G cluster_workflow Synthetic Workflow start Start: This compound coupling Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling intermediate Intermediate: Substituted 4-R-3-nitroanisole coupling->intermediate reduction Step 2: Selective Nitro Group Reduction intermediate->reduction product Final Product: Substituted 5-R-2-methoxyaniline reduction->product G cluster_reaction Suzuki-Miyaura Coupling Pathway cluster_conditions Reaction Conditions reactant1 This compound arrow reactant2 R-B(OH)₂ (Arylboronic Acid) plus1 + catalyst Pd Catalyst (e.g., Pd₂(dba)₃ / XPhos) base Base (e.g., K₃PO₄) solvent Solvent (e.g., Dioxane/H₂O) conditions Heat (e.g., 120°C) product 4-Aryl-3-nitroanisole arrow->product G cluster_workflow Nitro Reduction Workflow (SnCl₂) start Substituted 3-nitroanisole reagents 1. Add SnCl₂·2H₂O in Ethanol start->reagents reflux 2. Reflux Reaction reagents->reflux basify 3. Quench & Basify (aq. NaHCO₃) reflux->basify extract 4. Extraction (Ethyl Acetate) basify->extract product Final Product: Substituted Aniline extract->product

Application Notes: Synthesis of Heterocyclic Compounds Using 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-nitroanisole is a versatile aromatic building block crucial for synthesizing a variety of heterocyclic compounds. Its unique substitution pattern, featuring an electron-withdrawing nitro group and an electron-donating methoxy group, along with a reactive iodine atom, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions, including the Sonogashira, Buchwald-Hartwig, and Suzuki couplings, as well as the Larock indole synthesis, enable the efficient construction of complex heterocyclic scaffolds. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, namely 7-methoxy-6-nitrobenzofurans, N-aryl-7-methoxy-6-nitroindoles, and related biaryl heterocycles.

Key Synthetic Applications

This compound serves as a valuable precursor for the following classes of heterocyclic compounds:

  • Benzofurans: Through a domino Sonogashira coupling and cyclization reaction, this compound can be coupled with terminal alkynes to yield 7-methoxy-6-nitrobenzofuran derivatives. These structures are present in various natural products and pharmacologically active compounds.

  • Indoles: The Larock indole synthesis allows for the palladium-catalyzed heteroannulation of an aniline derivative of this compound with internal alkynes to produce 7-methoxy-6-nitroindoles. The indole nucleus is a cornerstone of many pharmaceuticals.

  • N-Aryl Heterocycles: The Buchwald-Hartwig amination enables the coupling of this compound with a range of primary and secondary amines, including those part of a heterocyclic ring, to form N-aryl linkages.

  • Biaryl Heterocycles: The Suzuki-Miyaura coupling facilitates the reaction of this compound with various heteroaryl boronic acids or esters to generate biaryl heterocyclic systems, which are important pharmacophores.

Data Presentation

The following tables summarize quantitative data for representative syntheses of heterocyclic compounds utilizing aryl iodides with similar electronic properties to this compound, as specific data for this substrate is not extensively available in the literature. These values provide a reasonable expectation for yields and reaction conditions.

Table 1: Domino Sonogashira Coupling/Cyclization for Benzofuran Synthesis

EntryAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃NDMF801285
2EthynyltrimethylsilanePd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene1001678
31-HexynePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1102482

Table 2: Buchwald-Hartwig Amination for N-Aryl Heterocycle Synthesis

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001892
2MorpholinePd(OAc)₂ (3)DavePhos (6)K₃PO₄Dioxane1102488
3PyrrolePdCl₂(dppf) (5)-Cs₂CO₃Xylene1203675

Table 3: Suzuki-Miyaura Coupling for Biaryl Heterocycle Synthesis

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901289
2Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001691
3Pyrazole-4-boronic acid pinacol esterPdCl₂(dppf) (3)-CsFTHF/H₂O802485

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-6-nitro-2-phenylbenzofuran via Domino Sonogashira Coupling/Cyclization

This protocol describes a one-pot synthesis involving a Sonogashira coupling followed by an intramolecular cyclization.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF via syringe, followed by triethylamine and phenylacetylene.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-methoxy-6-nitro-2-phenylbenzofuran.

Protocol 2: Synthesis of N-Phenyl-7-methoxy-6-nitroaniline via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene via syringe, followed by aniline.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure N-phenyl-7-methoxy-6-nitroaniline.

Protocol 3: Synthesis of 3-(7-Methoxy-6-nitrophenyl)pyridine via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a biaryl heterocycle using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Pyridine-3-boronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane and Water (4:1 mixture)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, pyridine-3-boronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(7-methoxy-6-nitrophenyl)pyridine.

Mandatory Visualization

Sonogashira_Domino_Reaction This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Terminal Alkyne Terminal Alkyne Copper Acetylide Formation Copper Acetylide Formation Terminal Alkyne->Copper Acetylide Formation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Copper Acetylide Formation Base Base Base->Copper Acetylide Formation Aryl-Pd(II) Complex Aryl-Pd(II) Complex Oxidative Addition->Aryl-Pd(II) Complex Transmetalation Transmetalation Aryl-Pd(II) Complex->Transmetalation Copper Acetylide Formation->Transmetalation Alkynyl-Aryl-Pd(II) Complex Alkynyl-Aryl-Pd(II) Complex Transmetalation->Alkynyl-Aryl-Pd(II) Complex Reductive Elimination Reductive Elimination Alkynyl-Aryl-Pd(II) Complex->Reductive Elimination Sonogashira Coupling Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 2-Alkynyl-3-nitroanisole 2-Alkynyl-3-nitroanisole Reductive Elimination->2-Alkynyl-3-nitroanisole Intramolecular Cyclization Intramolecular Cyclization 2-Alkynyl-3-nitroanisole->Intramolecular Cyclization Annulation 7-Methoxy-6-nitrobenzofuran 7-Methoxy-6-nitrobenzofuran Intramolecular Cyclization->7-Methoxy-6-nitrobenzofuran

Caption: Domino Sonogashira Coupling and Cyclization Workflow.

Buchwald_Hartwig_Amination cluster_cat_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II)-X(L_n) Oxidative_Addition->Aryl_Pd(II)_Complex Ligand_Exchange Ligand Exchange Aryl_Pd(II)_Complex->Ligand_Exchange Amine_Coordination Aryl-Pd(II)-Amine(L_n) Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Amido_Complex Aryl-Pd(II)-Amido(L_n) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product N-Aryl Heterocycle Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Amine Amine Amine->Ligand_Exchange Base Base Base->Deprotonation

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II)-X(L_n) Oxidative_Addition->Aryl_Pd(II)_Complex Transmetalation Transmetalation Aryl_Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Aryl-Pd(II)-Aryl'(L_n) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Biaryl Heterocycle Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Organoboron Heteroaryl Boronic Acid Boronate_Complex Activated Boronate Base Base Boronate_Complex->Transmetalation

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Application Notes and Protocols for C-N Bond Formation with 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. A vast number of biologically active molecules contain arylamine moieties. This document provides detailed experimental procedures for the C-N bond formation utilizing 4-Iodo-3-nitroanisole as a key starting material. The presence of an electron-withdrawing nitro group and a methoxy group on the aromatic ring influences the reactivity of the C-I bond, making this substrate an interesting candidate for various cross-coupling reactions.

This application note will focus on the three most prevalent and versatile methods for C-N bond formation: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. Each section will provide a general overview, a detailed experimental protocol, and a summary of key reaction parameters.

Key C-N Bond Formation Strategies

The primary methods for constructing a C-N bond with an aryl halide like this compound are transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on the nature of the amine, the desired scale of the reaction, and the tolerance of other functional groups in the reactants.

  • Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand. It is often the method of choice due to its broad substrate scope and high functional group tolerance.[1]

  • Ullmann Condensation: A copper-catalyzed reaction, which is one of the oldest methods for C-N bond formation. Traditional Ullmann reactions required harsh conditions, but modern protocols with ligands allow for milder reaction temperatures.[2]

  • Chan-Lam Coupling: A copper-catalyzed reaction that typically uses boronic acids as the aryl source, but variations with aryl halides are also known. It is often praised for its mild reaction conditions and the use of a less expensive metal catalyst compared to palladium.[3]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for the C-N cross-coupling of an aryl iodide with an amine, providing a comparative framework for the protocols detailed below. This data is representative and optimization is often necessary for specific substrate combinations.

ParameterBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling (Aryl Halide variation)
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-catalystsCuI, Cu₂O, or Cu nanoparticlesCuI, Cu(OAc)₂
Ligand XPhos, SPhos, RuPhos, BINAP, etc.1,10-Phenanthroline, L-proline, etc.Pyridine, various N- or O-based ligands
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄Et₃N, Pyridine, K₂CO₃
Solvent Toluene, Dioxane, THFDMF, NMP, DioxaneToluene, Dichloromethane, Methanol
Temperature 80-120 °C100-200 °C (can be lower with ligands)Room Temperature to 100 °C
Reaction Time 1-24 hours12-48 hours12-72 hours
Typical Yield Good to ExcellentModerate to GoodModerate to Good

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline

This protocol describes a representative procedure for the palladium-catalyzed N-arylation of aniline with this compound.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 279 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and XPhos (0.04 mmol, 19 mg, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg). Then, add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline (1.2 mmol, 112 mg, 0.11 mL).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Extraction and Purification: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-phenyl-4-methoxy-2-nitroaniline.

Protocol 2: Ullmann Condensation of this compound with Piperidine

This protocol outlines a copper-catalyzed C-N coupling reaction between this compound and a cyclic secondary amine, piperidine.

Materials:

  • This compound

  • Piperidine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol, 279 mg), copper(I) iodide (0.1 mmol, 19 mg, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 36 mg, 20 mol%).

  • Addition of Reagents: Add potassium carbonate (2.0 mmol, 276 mg) and anhydrous DMF (5 mL) to the flask. Finally, add piperidine (1.5 mmol, 128 mg, 0.15 mL).

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: After completion (typically 24-48 hours), cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-(4-methoxy-2-nitrophenyl)piperidine.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for a transition-metal-catalyzed C-N bond formation reaction and the catalytic cycle of the Buchwald-Hartwig amination.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents (Aryl Halide, Amine, Catalyst, Ligand, Base) add_reagents Add Reagents & Solvent prep_reagents->add_reagents setup_glassware Assemble & Dry Glassware setup_glassware->add_reagents inert_atm Establish Inert Atmosphere inert_atm->add_reagents heat_stir Heat & Stir add_reagents->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor quench_filter Quench & Filter monitor->quench_filter extract Extraction quench_filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purification (Chromatography) dry_concentrate->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for C-N bond formation.

buchwald_hartwig_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ pd_complex->amine_adduct Amine Coordination (R₂NH) amido_complex Ar-Pd(II)(L_n)-NR₂ amine_adduct->amido_complex Deprotonation (-HX, Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • This compound and its derivatives should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The protocols described in this application note provide a solid foundation for researchers to perform C-N bond formation reactions using this compound. The choice between the Buchwald-Hartwig amination and the Ullmann condensation will depend on the specific requirements of the synthesis, including the nature of the amine, cost considerations, and desired reaction conditions. It is important to note that the reaction conditions provided are starting points, and optimization may be necessary to achieve the best results for a particular substrate combination. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired N-arylated products in high purity.

References

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 4-iodo-3-nitroanisole with various boronic acids. This reaction is a powerful tool for the synthesis of substituted biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex.[3] The use of microwave technology accelerates this transformation, often leading to rapid and efficient synthesis of desired products.[4][5] This protocol focuses on the coupling of this compound, a versatile building block in medicinal chemistry, with a generic arylboronic acid. The electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring can influence the reactivity of the aryl iodide, making optimization of reaction conditions crucial.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_products Product This compound Catalyst Pd Catalyst Base This compound->Catalyst Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Catalyst Biaryl_Product Solvent Solvent Microwave (Δ) Catalyst->Solvent Solvent->Biaryl_Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data Summary

The following table summarizes typical conditions for microwave-assisted Suzuki coupling reactions of aryl halides, which can be adapted for this compound. Researchers should consider these as starting points for optimization.

Aryl Halide (Example)Boronic Acid (Example)Catalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd EnCat™ (5)K₂CO₃Toluene/H₂O/EtOH12010>98 (conversion)
4-BromoanisolePhenylboronic acidPd EnCat™ (10)Bu₄NOAcMeCN14015>98 (conversion)[6]
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux30-9041-92[7]
4'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O120295[3]
α-Iodoenaminone4-Methoxyphenylboronic acidPd(PPh₃)₄ (20)Ba(OH)₂Dioxane/H₂O1501585[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O10015High[8][9]

Detailed Experimental Protocol

This protocol provides a general procedure for the microwave-assisted Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a ligand, or a pre-catalyst like PEPPSI-iPr)

  • Base (e.g., Potassium Carbonate [K₂CO₃], Potassium Hydroxide [KOH], Cesium Carbonate [Cs₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, Dimethylformamide [DMF], Ethanol/Water)

  • Microwave reactor vials (e.g., 10 mL) with stir bars

  • Microwave synthesizer

  • Standard laboratory glassware for workup and purification

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Drying agent (e.g., Anhydrous Sodium Sulfate [Na₂SO₄])

Safety Precautions:

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical reactions. Domestic microwave ovens should not be used.

  • Handle all chemicals in a well-ventilated fume hood.

  • Palladium catalysts can be toxic and pyrophoric. Handle with care.

  • Sealed microwave vials can become pressurized at elevated temperatures. Always allow the vial to cool to room temperature before opening.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol:

  • Reagent Preparation:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

    • Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq).

    • Add the base (2.0-3.0 mmol, 2.0-3.0 eq). The choice of base can be critical; K₂CO₃, Cs₂CO₃, and KOH are common choices.[3][7][10]

    • Add the palladium catalyst (0.01-5 mol%). For example, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add the chosen solvent system (e.g., 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water). It is crucial to deoxygenate the solvent mixture to prevent catalyst degradation.[4]

  • Microwave Irradiation:

    • Seal the vial securely with a cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 100-150 °C (a good starting point is 120 °C)

      • Time: 5-30 minutes (a good starting point is 15 minutes)

      • Power: Use a power setting that allows for a rapid ramp to the target temperature without overshooting.

    • Start the microwave irradiation with stirring.

  • Reaction Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Once cooled, carefully open the vial.

    • Dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Experimental Workflow Diagram

workflow Microwave-Assisted Suzuki Coupling Workflow reagent_prep 1. Reagent Preparation - Add this compound, boronic acid, base, and catalyst to microwave vial. - Add degassed solvent. mw_irradiation 2. Microwave Irradiation - Seal vial and place in reactor. - Set temperature, time, and power. - Start irradiation with stirring. reagent_prep->mw_irradiation workup 3. Reaction Workup - Cool and open vial. - Dilute with water and extract with organic solvent. - Wash and dry organic layer. mw_irradiation->workup purification 4. Purification - Concentrate crude product. - Purify by flash column chromatography. workup->purification analysis 5. Analysis - Characterize purified product by NMR and Mass Spectrometry. purification->analysis

Caption: Step-by-step workflow for the microwave-assisted Suzuki coupling.

Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Simplified Catalytic Cycle of Suzuki Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-I pd_complex1 Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar'-B(OR)₂) pd_complex1->transmetalation + Ar'-B(OH)₂ + Base pd_complex2 Ar-Pd(II)-Ar'(L₂) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 - Ar-Ar' product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the catalyst is not degraded. Use fresh catalyst or a more robust pre-catalyst. Deoxygenate the solvent thoroughly.

    • Incorrect Base: The choice of base is crucial. Try a stronger or more soluble base (e.g., Cs₂CO₃ or an organic base).[10]

    • Low Temperature/Short Time: Increase the reaction temperature or time.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Consider lowering the temperature or using a different catalyst system.

    • Protodeboronation: This can be an issue with certain boronic acids. Ensure anhydrous conditions and a suitable base.

  • Difficulty in Purification:

    • If the product is difficult to separate from the catalyst byproducts, consider using an encapsulated or supported catalyst that can be removed by filtration.[6]

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Iodo-3-nitroanisole Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues in Suzuki-Miyaura cross-coupling reactions involving 4-iodo-3-nitroanisole.

Troubleshooting Guides

Question: My Suzuki reaction with this compound is resulting in a low or no yield. What are the most common causes and how can I address them?

Low or no conversion in a Suzuki coupling reaction with this compound can stem from several factors. Given that it is an electron-deficient halide, the oxidative addition step should be relatively facile.[1] Therefore, other aspects of the catalytic cycle might be problematic. Here are the primary areas to investigate:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction, and its inactivity can halt the entire process.

    • Solution 1: Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-deficient substrates often benefit from more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or BrettPhos.[1][2][3][4][5] Consider screening different catalyst systems.

    • Solution 2: Catalyst Quality: Ensure the catalyst has not degraded. Use a freshly opened container or one that has been stored properly under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]

  • Base Selection and Strength: The base is critical for the transmetalation step of the catalytic cycle.[6][7]

    • Solution 1: Base Screening: If you are using a common base like sodium carbonate (Na₂CO₃), consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially with challenging substrates.[1][8]

    • Solution 2: Aqueous Conditions: The presence of water can be crucial for the activity of inorganic bases like carbonates and phosphates.[1][9] Ensure your solvent system includes a proportion of water (e.g., dioxane/water, THF/water).[9][10]

  • Solvent Choice and Purity: The solvent influences the solubility of all reaction components and the overall reaction kinetics.[10][11]

    • Solution 1: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene.[1] If solubility is an issue, a different solvent system may be required.

    • Solution 2: Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture to remove oxygen. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote side reactions.[9] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent.[1][12]

  • Reaction Temperature and Time:

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially when using thermally stable solvents like dioxane or DMF.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1][13] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]

Question: I am observing significant formation of byproducts, such as homocoupling of the boronic acid or dehalogenation of the this compound. How can I minimize these side reactions?

The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.

  • Homocoupling of Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[1]

    • Solution 1: Thorough Degassing: As mentioned previously, ensure the reaction mixture is thoroughly degassed before adding the catalyst to remove oxygen.[1][9]

    • Solution 2: Use a Pd(0) Source: Starting with a Pd(0) catalyst precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[14]

  • Dehalogenation of the Aryl Halide: This side reaction can be promoted by certain bases and solvents.

    • Solution: Screening different bases and solvent systems is the most effective way to address this. Weaker bases or anhydrous conditions might be beneficial in some cases.

  • Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to the reaction conditions and undergo cleavage of the C-B bond.

    • Solution: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for some loss. Additionally, using anhydrous conditions with a base like potassium fluoride (KF) can sometimes mitigate this issue.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A general starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. A common combination is Pd₂(dba)₃ with a ligand like XPhos or SPhos. For the base and solvent, a mixture of 1,4-dioxane and water with K₃PO₄ or Cs₂CO₃ is often a robust choice. The reaction is typically heated to 80-110 °C.

Q2: How does the nitro group on the this compound affect the Suzuki reaction?

The electron-withdrawing nitro group makes the aryl iodide more reactive towards oxidative addition, which is generally favorable for the Suzuki reaction.[6] However, nitroarenes can also participate in side reactions or even undergo denitrative coupling where the C-NO₂ bond is cleaved.[2][5][15][16] While less common for aryl iodides, being aware of this possibility is important.

Q3: Can I use a different palladium precursor?

Yes, various palladium precursors can be used, including Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄.[1][3] However, the choice of precursor can influence the reaction, and some may require in-situ reduction to the active Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, the addition of a phosphine ligand is necessary to form the active catalyst.

Q4: Is it necessary to use an inert atmosphere?

Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][9][12] This prevents the degradation of the palladium catalyst and phosphine ligands by oxygen and minimizes side reactions like the homocoupling of the boronic acid.[1]

Q5: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?

Boronate esters, such as pinacol esters, can be used in place of boronic acids.[7] They are often more stable and can sometimes lead to better results, especially if protodeboronation is an issue. The general reaction conditions are similar, though some optimization of the base and solvent may be necessary.

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBase (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃ (2.0)DMF/H₂O801275General Observation
2K₂CO₃ (2.0)Dioxane/H₂O100885[17][18]
3K₃PO₄ (3.0)Toluene110692[4][8]
4Cs₂CO₃ (2.0)THF/H₂O661290[1]
5NaOH (3.0)EtOH/H₂O70197[19]

Note: Yields are illustrative and highly dependent on the specific boronic acid, catalyst, and ligand used.

Table 2: Comparison of Palladium Catalyst Systems

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄ (3)-K₂CO₃DMF8553[8]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100>95[3]
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O12053[8]
4PdCl₂(dppf) (3)-Na₂CO₃MeCN/H₂O80-[20]
5Pd(acac)₂ (5)BrettPhos (6)K₃PO₄1,4-dioxane13041-84[4][16]

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 0.031 mmol, 3.1 mol%) to the reaction mixture under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar' L_n transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_catalyst 1. Catalyst System start->check_catalyst screen_ligands Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) check_catalyst->screen_ligands check_catalyst_quality Verify Catalyst Quality (Fresh, Properly Stored) check_catalyst->check_catalyst_quality check_base 2. Base screen_ligands->check_base check_catalyst_quality->check_base screen_bases Screen Stronger Bases (K₃PO₄, Cs₂CO₃) check_base->screen_bases check_solvent 3. Solvent & Conditions screen_bases->check_solvent degas_solvent Ensure Thorough Degassing check_solvent->degas_solvent optimize_temp Optimize Temperature (80-120°C or Microwave) check_solvent->optimize_temp check_side_reactions 4. Side Reactions degas_solvent->check_side_reactions optimize_temp->check_side_reactions adjust_stoichiometry Adjust Boronic Acid Stoichiometry (1.1-1.5 eq.) check_side_reactions->adjust_stoichiometry success Improved Yield adjust_stoichiometry->success

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

References

Technical Support Center: Minimizing Hydrodehalogenation of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the selective reduction of 4-iodo-3-nitroanisole. The primary challenge in this synthesis is achieving the reduction of the nitro group to an amine while preventing the undesired cleavage of the carbon-iodine bond (hydrodehalogenation).

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant side reaction for this compound?

A1: Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom. In the context of this compound, this undesired side reaction produces 3-aminoanisole instead of the target 4-iodo-3-aminoanisole. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to reductive cleavage, especially under catalytic hydrogenation conditions.[1][2] The electron-rich aniline product is often more prone to dehalogenation than the nitro starting material.[3]

Q2: I am observing significant loss of iodine when using Palladium on Carbon (Pd/C) with hydrogen gas. Why is this happening?

A2: Catalytic hydrogenation with palladium on carbon (Pd/C) is a very common and efficient method for nitro group reduction, but it is also highly active in promoting hydrodehalogenation.[1][4] Palladium catalysts are well-known to facilitate the cleavage of C-I bonds, leading to the formation of the undesired de-iodinated product.[1]

Q3: What are the most reliable methods to selectively reduce the nitro group of this compound without causing hydrodehalogenation?

A3: For preserving the iodine substituent, non-catalytic reduction methods are often the most robust and reliable choices. Reagents such as Tin(II) chloride (SnCl2) or Iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH4Cl) are classic, effective methods that typically do not cause dehalogenation.[4] A metal-free option using tetrahydroxydiboron with 4,4'-bipyridine as an organocatalyst has also shown high chemoselectivity for reducing nitro groups while preserving halogens.[5]

Q4: Can I still use a catalytic approach? If so, how can I modify the conditions to minimize hydrodehalogenation?

A4: Yes, catalytic methods can be used with careful selection and optimization.

  • Catalyst Choice: Raney Nickel is often a better choice than Pd/C for substrates where dehalogenation is a concern.[4][6] Sulfided Platinum on carbon (Pt/C) can also be highly selective for nitro group reduction while preserving halogens.[4]

  • Hydrogen Source: Using a hydrogen donor like hydrazine hydrate or ammonium formate (catalytic transfer hydrogenation) can be milder than high-pressure hydrogen gas.[1][4]

  • Reaction Temperature: Lowering the reaction temperature is critical. A selective nitro reduction on a similar substrate using Pd/C and hydrazine hydrate was achieved at room temperature, whereas performing the reaction at reflux led to monodehalogenation.[1]

Troubleshooting Guide

Problem: Your reaction shows a high conversion of the starting material, but the primary product is 3-aminoanisole, with little to none of the desired 4-iodo-3-aminoanisole.

This indicates that the rate of hydrodehalogenation is competing with or exceeding the rate of nitro group reduction. The following workflow and table provide a systematic approach to diagnosing and solving this issue.

G start High Hydrodehalogenation Observed in Reduction of this compound q1 Are you using catalytic hydrogenation (e.g., Pd/C, H2)? start->q1 sol_cat This is the likely cause. Modify your catalytic system. q1->sol_cat Yes sol_noncat Review reaction conditions. Consider side reactions from reagents. q1->sol_noncat No cat_yes YES cat_no NO opt1 Option 1: Switch Catalyst sol_cat->opt1 opt2 Option 2: Modify Conditions sol_cat->opt2 opt3 Option 3: Switch to Non-Catalytic Method (Recommended) sol_cat->opt3 sub_opt1 • Use Raney Nickel instead of Pd/C. • Use Sulfided Pt/C. opt1->sub_opt1 sub_opt2 • Lower temperature to room temp. • Use Hydrazine (N2H4·H2O) as H-source. opt2->sub_opt2 sub_opt3 • Use SnCl2·2H2O in EtOH. • Use Fe powder with NH4Cl or HCl. opt3->sub_opt3

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Data Presentation: Comparison of Reduction Methods

The following table summarizes various methods for the reduction of halo-nitroaromatics, with a focus on preserving the halogen substituent.

Method/Reagent SystemTypical ConditionsHydrogen SourceSelectivity for Halogen PreservationKey Remarks
Pd/C MeOH, Room Temp to RefluxH₂ gasLow to Moderate. Highly dependent on substrate and conditions. C-I bonds are particularly labile.[1]The most common cause of hydrodehalogenation. Not recommended for iodo-substituted arenes unless carefully controlled.[4]
Pd/C, Hydrazine Hydrate MeOH, Room Temp, 15 minN₂H₄·H₂OHigh. Yields for iodo-anilines are good at room temperature.[1]An excellent modification to standard catalytic hydrogenation. Temperature control is critical.[1]
Raney Nickel EtOH or MeOH, Room TempH₂ gasHigh. Often used specifically to avoid dehalogenation of aryl halides.[6]A good alternative to Pd/C for catalytic hydrogenation.
SnCl₂·2H₂O EtOH or EtOAc, RefluxSnCl₂Excellent. A classic and highly reliable method for preserving halogens.[4]Stoichiometric reagent, leading to more metal waste.
Fe / Acid H₂O/EtOH, Acid (HCl, AcOH, or NH₄Cl), RefluxFeExcellent. A robust, inexpensive, and highly selective method.[4]Heterogeneous reaction, may require longer reaction times.
Tetrahydroxydiboron / 4,4'-bipyridine DMF, Room Temp, 5 minB₂(OH)₄Excellent. Preserves sensitive functional groups including halogens.[5]A modern, metal-free, and very rapid method under mild conditions.[5]

Experimental Protocols

Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂)

This protocol is a reliable method for selectively reducing the nitro group while preserving the iodo substituent.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent).

  • Reagent Addition: Add ethanol (EtOH) to dissolve the starting material. To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in one portion.

  • Reaction: Heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) and effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Modified Catalytic Reduction with Pd/C and Hydrazine

This protocol uses a catalytic amount of Pd/C but under mild conditions to favor nitro reduction over dehalogenation.[1]

  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1 equivalent) and 5% Palladium on Carbon (Pd/C, 2-5 mol %).

  • Solvent: Add methanol (MeOH) as the solvent.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add hydrazine monohydrate (N₂H₄·H₂O, 2-3 equivalents) dropwise to the stirred suspension. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction closely by TLC. The reaction is often complete in under 30 minutes.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable solvent like EtOAc and washed with water to remove any remaining hydrazine. Dry the organic layer, filter, and concentrate. Purify the crude product as necessary.

Visualizations

G cluster_main Reduction Pathways of this compound A This compound B 4-Iodo-3-aminoanisole (Desired Product) A->B Selective Nitro Reduction (e.g., SnCl2, Fe/HCl, mild Pd/C-N2H4) C 3-Aminoanisole (Undesired Product) A->C Hydrodehalogenation & Reduction (e.g., aggressive Pd/C, H2)

Caption: Desired vs. undesired reaction pathways.

References

Preventing homocoupling of boronic acids with 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of Boronic Acids with 4-Iodo-3-nitroanisole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with the electron-deficient substrate, this compound.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Homocoupling of boronic acids is a prevalent side reaction that results in the formation of symmetrical biaryls, which reduces the yield of the desired cross-coupled product and complicates purification.[1][2] This guide provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.

Isolating the Cause of Homocoupling

To effectively troubleshoot, it is essential to identify the potential source of the problem. The following workflow outlines a logical process for diagnosing and addressing the common causes of boronic acid homocoupling.

G start Excessive Homocoupling Observed with This compound q1 Was the reaction mixture rigorously degassed? start->q1 q2 What is the Palladium source? q1->q2 Yes sol1a Implement rigorous degassing: - Inert gas sparging (N₂ or Ar) - Freeze-Pump-Thaw cycles q1->sol1a No q3 Is the ligand appropriate? q2->q3 Pd(0) sol2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4). q2->sol2 Pd(II) (e.g., Pd(OAc)₂) q4 Is the base optimal? q3->q4 Yes sol3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). q3->sol3 No/Unsure sol4 Screen weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases (e.g., NaOH). q4->sol4 Using Strong Base end Problem Resolved q4->end Using Weak Base sol1a->q1 Re-evaluate sol1b Add a reducing agent like Potassium Formate (HCO₂K) to consume residual O₂. sol1a->sol1b sol1b->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: Homocoupling of boronic acids is primarily attributed to two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2][3] This Pd(II) can then facilitate the coupling of two boronic acid molecules, leading to the homodimer byproduct.[1][4] Rigorous exclusion of oxygen is therefore critical.[3]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, as a catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[1][2] This pathway is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.[2]

The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_homo Homocoupling Pathway pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X (this compound) homo_reaction Homocoupling pd0->homo_reaction Pd(II) species pdiia Ar-Pd(II)-X L₂ oa->pdiia trans Transmetalation pdiia->trans Ar'-B(OH)₂ + Base pdiib Ar-Pd(II)-Ar' L₂ trans->pdiib re Reductive Elimination pdiib->re re->pd0 Ar-Ar' (Desired Product) pdii_source Pd(II) Source (e.g., Pd(OAc)₂) pdii_source->homo_reaction 2 x Ar'-B(OH)₂ homo_reaction->pd0 Reduces to Pd(0) homo_product Ar'-Ar' (Homocoupled Byproduct) homo_reaction->homo_product oxygen O₂ (Oxygen) oxygen->pd0 Oxidizes

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q2: How does the choice of palladium source and ligand affect homocoupling with this compound?

A2: The choice of both the palladium source and the ligand is crucial for minimizing homocoupling.

  • Palladium Source: Using Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred as they can enter the catalytic cycle directly without an initial reduction step that can promote homocoupling.[1] Modern precatalysts, such as those developed by Buchwald, are also highly effective as they are designed to generate the active Pd(0) species cleanly and efficiently.[1]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1] Their steric bulk can physically hinder the formation of intermediates that lead to the homocoupled dimer, while their electron-donating properties can accelerate the desired reductive elimination step.[1] For an electron-deficient substrate like this compound, the oxidative addition step is typically fast, making the other steps in the cycle more critical to optimize.[5]

Q3: Which bases and solvents are recommended to suppress homocoupling?

A3: The base and solvent system plays a pivotal role in the reaction's success.

  • Bases: The base is necessary to activate the boronic acid for transmetalation. However, strong bases can sometimes promote side reactions. Weaker inorganic bases are often preferred to minimize homocoupling.[1] The choice of base is substrate-dependent and may require screening.

  • Solvents: Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[6] The water is important for the solubility and activity of inorganic bases like carbonates and phosphates.[5] It is critical that all solvents are thoroughly degassed before use to remove dissolved oxygen.[2][3]

BaseTypical Observation
K₃PO₄, Cs₂CO₃ Often highly effective, providing good yields and minimizing side reactions.[1][5]
K₂CO₃ A common and effective base, often used in aqueous solvent mixtures.[1][7]
NaOH, NaOEt Strong bases that can sometimes lead to an increase in side reactions like homocoupling.[1]

Table 1: General Effect of Various Bases on Suzuki Coupling Reactions.

Q4: Are there any additives that can actively suppress homocoupling?

A4: Yes, certain additives can be beneficial. The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to be effective.[8][9] This additive can help minimize the concentration of free Pd(II) in the reaction mixture by reducing it to the active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway without significantly affecting the desired catalytic cycle.[8][9]

AdditiveMolar Equivalents (relative to Pd)Effect on Homocoupling
Potassium Formate 2-4 equivalentsSignificant suppression

Table 2: Effect of Potassium Formate as a Reducing Additive.[8]

Q5: My purification is complicated by the homocoupled byproduct. What strategies can I employ?

A5: Preventing the formation of the byproduct is the best strategy. However, if it does form, purification can be challenging due to its structural similarity to the desired product.

  • Chromatography: Explore different solvent systems (eluents) for column chromatography to improve the separation between your product and the homocoupled dimer.[2]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, potentially removing the more symmetrical and often less soluble homocoupled byproduct.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd₂(dba)₃ (0.01 equiv.) and SPhos (0.02 equiv.) OR a suitable Buchwald precatalyst (e.g., SPhos Pd G3, 0.02 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.[2]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. A vacuum-purge cycle (3x) is highly effective.[10]

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Degassing: Further degas the reaction mixture by sparging with the inert gas (bubbling it through the solution) for 15-20 minutes.[2][8] Alternatively, perform three freeze-pump-thaw cycles for maximum oxygen removal.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand (if not using a pre-formed complex).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[2]

References

Technical Support Center: Catalyst Deactivation in 4-Iodo-3-nitroanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in cross-coupling reactions involving 4-iodo-3-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate commonly employed in a variety of palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most prevalent of these include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Q2: Why am I observing low or no product yield in my cross-coupling reaction with this compound?

A2: Low or no product yield can be attributed to several factors, with catalyst deactivation being a primary concern. The presence of the nitro group and the iodide leaving group on the substrate can contribute to catalyst poisoning. Other potential issues include suboptimal reaction conditions (temperature, solvent, base), poor quality of reagents, or the presence of oxygen in the reaction mixture.

Q3: How does the nitro group on this compound affect the palladium catalyst?

A3: Nitro compounds are known to be potential catalyst poisons.[1] They can oxidize the active Pd(0) catalyst to a less active or inactive Pd(II) species, leading to a stall in the catalytic cycle.[2] Furthermore, the nitro group can coordinate to the palladium center, hindering the binding of other reactants.

Q4: Can the iodide by-product from the reaction poison the catalyst?

A4: Yes, iodide ions (I⁻) generated during the reaction can act as a catalyst poison. Iodide is a soft ligand that can form strong bonds with the soft palladium metal center. This can lead to the formation of inactive, bridged palladium-iodide dimers, effectively removing the catalyst from the active cycle.[3] This issue can be particularly prominent in reactions like the Buchwald-Hartwig amination.[4]

Q5: What are the general signs of catalyst deactivation in my reaction?

A5: Signs of catalyst deactivation include a reaction that starts but does not go to completion (stalls), the need for higher catalyst loadings to achieve a reasonable yield, a change in the color of the reaction mixture (e.g., precipitation of black palladium metal), or the formation of side products resulting from alternative reaction pathways.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material (this compound) remains largely unreacted.

  • Minimal formation of the desired biaryl product.

  • The reaction mixture may turn black, indicating palladium black precipitation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Poisoning by Nitro Group Increase ligand-to-metal ratio to better stabilize the Pd(0) state. Consider using a more electron-rich ligand.
Iodide Poisoning Use a base that can effectively scavenge iodide ions. In some cases, the addition of a halide scavenger can be beneficial.
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0). Use a fresh batch of catalyst and ligands.
Poor Base Selection The choice of base is critical for the transmetalation step.[5] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Suboptimal Solvent Use anhydrous and thoroughly degassed solvents like dioxane, toluene, or DMF. A mixture with water is often necessary to dissolve the base.[6]
Low Reaction Temperature Gradually increase the reaction temperature. For thermally sensitive substrates, consider longer reaction times at a moderate temperature.
Issue 2: Poor Yield in Heck Reaction

Symptoms:

  • Low yield of the desired substituted alkene.

  • Formation of homocoupled byproducts.

  • Incomplete consumption of the starting alkene.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ligand Degradation High temperatures can lead to ligand degradation.[7] Consider using more thermally stable ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).
Formation of Palladium Black This indicates catalyst aggregation and deactivation. Improve catalyst stability by using a higher ligand concentration or a different ligand.
Incorrect Base The base is crucial for regenerating the active catalyst.[8] Triethylamine (Et₃N) is common, but other organic or inorganic bases can be more effective depending on the specific alkene.
β-Hydride Elimination Issues For certain alkenes, β-hydride elimination can be a competing pathway. Optimize the reaction temperature and consider using a ligand that favors reductive elimination.
Issue 3: Stalled Sonogashira Coupling

Symptoms:

  • The reaction starts but stops before completion.

  • Significant amounts of both starting materials remain.

  • Homocoupling of the alkyne (Glaser coupling) is observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Copper Co-catalyst Issues Ensure the copper(I) source (e.g., CuI) is fresh and not oxidized. The presence of oxygen can promote Glaser coupling.[9]
Inhibition by Amine Base The amine base (e.g., triethylamine, diisopropylethylamine) can sometimes coordinate too strongly to the palladium center. Consider using a different amine or a "copper-free" Sonogashira protocol.
Oxygen Contamination Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Insoluble Copper Acetylide The formation of insoluble copper acetylides can hinder the reaction. Ensure adequate solvent volume and good stirring.
Issue 4: Failure of Buchwald-Hartwig Amination

Symptoms:

  • No C-N bond formation is observed.

  • Decomposition of the starting amine or aryl iodide.

  • The reaction is sensitive to the choice of ligand and base.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Strong Catalyst Inhibition by Iodide This is a known issue for Buchwald-Hartwig reactions with aryl iodides.[10] Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that are known to be effective for these substrates.
Base Incompatibility Strong bases like KOtBu can be incompatible with certain functional groups, including nitro groups.[10] A careful screening of bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) is often necessary.
Amine Coordination to Palladium The amine substrate can compete with the ligand for coordination to the palladium center. Use a higher ligand-to-metal ratio.
Side Reactions β-hydride elimination can be a side reaction if the amine has β-hydrogens.[4] The choice of ligand is critical to suppress this pathway.

Quantitative Data on Catalyst Performance

The following tables provide representative data for catalyst performance in related cross-coupling reactions. Note that optimal conditions and outcomes will vary depending on the specific substrates and reaction parameters.

Table 1: Representative Catalyst Loadings and Turnover Numbers (TONs) in Suzuki-Miyaura Coupling of Aryl Iodides

Palladium SourceLigandCatalyst Loading (mol%)Turnover Number (TON)Reference
Pd(OAc)₂o-(Dicyclohexylphosphino)biphenyl0.001up to 734,000[1]
PalladacycleNone10⁻⁷up to 10⁷[2][3]
Pd NanoparticlesPVA0.2Varies with particle size[11]

TON = moles of product / moles of catalyst

Table 2: Impact of Reaction Parameters on Yield in Cross-Coupling Reactions

Reaction TypeSubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura4-IodoanisolePd/CK₂CO₃DMFMW41-92[12]
Sonogashira4-Iodoanisole(PPh₃)₂PdCl₂/CuI-Ionic LiquidRT82[13]
Heck2-BromonaphthalenePd EnCat®40AcONaDMF105>95[14]
Buchwald-Hartwig4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuDioxane10098[15]

Experimental Protocols

The following are representative experimental protocols adapted for cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reagents: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol).

  • Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Heck Reaction of this compound with Styrene
  • Reagents: this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), Et₃N (1.5 mmol).

  • Solvent: Anhydrous DMF (5 mL).

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF, styrene, and Et₃N via syringe.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
  • Reagents: this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), Et₃N (2.0 mmol).

  • Solvent: Anhydrous THF (10 mL).

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with argon.

    • Add degassed THF, Et₃N, and phenylacetylene.

    • Stir the reaction at room temperature.

    • Monitor by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reagents: this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), NaOtBu (1.4 mmol).

  • Solvent: Anhydrous toluene (5 mL).

  • Procedure:

    • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a vial.

    • Add toluene and morpholine.

    • Seal the vial and heat to 100 °C with stirring.

    • Monitor by LC-MS.

    • After completion, cool, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Visualizing Deactivation Pathways and Workflows

Catalyst_Deactivation_Pathways cluster_active Active Catalytic Cycle cluster_deactivated Deactivated Species Active_Pd0 Active Pd(0) Catalyst Pd_Black Palladium Black (Aggregation) Active_Pd0->Pd_Black Aggregation Inactive_PdII Inactive Pd(II) Species Active_Pd0->Inactive_PdII Oxidation Bridged_Dimer Inactive Bridged Dimer Active_Pd0->Bridged_Dimer Complexation Nitro_Compound Nitro Group (from substrate) Nitro_Compound->Inactive_PdII Iodide Iodide Anion (by-product) Iodide->Bridged_Dimer High_Temp High Temperature High_Temp->Pd_Black

Caption: Potential pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Verify Reagent Quality (Substrate, Base, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Check_Catalyst Evaluate Catalyst System (Pd source, Ligand, Loading) Check_Conditions->Check_Catalyst Conditions OK Optimize_Ligand Screen Ligands (Bulky, Electron-Rich) Check_Catalyst->Optimize_Ligand Suspect Deactivation Optimize_Base Screen Bases (Strength, Solubility) Optimize_Ligand->Optimize_Base Optimize_Temp Adjust Temperature/ Reaction Time Optimize_Base->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

References

Technical Support Center: Palladium-Catalyzed Reactions of 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-3-nitroanisole in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed reactions with this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed.• Ensure proper activation of the Pd(II) precatalyst. • Use fresh, high-quality catalyst and ligands. • Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.
2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific coupling reaction or may be sterically or electronically mismatched.• For Suzuki couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. • For Buchwald-Hartwig aminations, ligands such as BINAP or DavePhos can be effective.[1]
3. Incorrect Base: The base may be too weak to facilitate transmetalation (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination).• For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[2] • For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be necessary.
4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.• Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Significant Side Products 1. Dehalogenation (Hydrodehalogenation): Replacement of the iodo group with a hydrogen atom.• Use a less polar aprotic solvent. • Employ a weaker base or a non-protic base. • Use a more sterically hindered ligand to disfavor the reductive pathway leading to dehalogenation.
2. Nitro Group Reduction: The nitro group is reduced to an amino group, which can sometimes participate in subsequent reactions.• Use milder reaction conditions (lower temperature, shorter reaction time). • Avoid hydrogen sources in the reaction mixture (e.g., certain solvents or reagents that can act as hydride donors). • Raney nickel is often used to avoid dehalogenation when nitro group reduction is desired, which highlights the propensity for this side reaction with Pd/C.[1]
3. Homocoupling: Dimerization of the this compound starting material.• Lower the catalyst loading. • Use a ligand that promotes the cross-coupling pathway over homocoupling. • Ensure slow addition of reagents if applicable.
4. Protodeborylation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid reagent by a proton source.• Ensure the use of anhydrous solvents and reagents. • Use a non-aqueous workup if possible.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium catalyst turning black and precipitating out of the solution?

A1: The formation of palladium black (insoluble, agglomerated palladium) indicates catalyst decomposition. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. To mitigate this, ensure your reaction is performed under a strict inert atmosphere, use degassed solvents, and consider using a ligand that better stabilizes the palladium nanoparticles.

Q2: Can the nitro group on this compound interfere with the catalytic cycle?

A2: Yes, the strong electron-withdrawing nature of the nitro group can influence the reactivity of the C-I bond. While it can make the oxidative addition step faster, it can also increase the susceptibility to nucleophilic attack on the aromatic ring or promote side reactions like nitro group reduction under certain conditions.

Q3: Is it necessary to protect any functional groups on my coupling partner when reacting with this compound?

A3: This depends on the specific functional groups and the reaction conditions. For instance, in a Buchwald-Hartwig amination, a primary amine on your coupling partner might react. Similarly, acidic protons (e.g., from phenols or carboxylic acids) can interfere with the base and the catalyst. Protection of these groups may be necessary to achieve a clean reaction.

Q4: What is the typical reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions?

A4: The typical reactivity order is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. As this compound contains a highly reactive iodo group, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.

Data Presentation

The following table summarizes representative conditions for a Suzuki-Miyaura coupling reaction involving this compound.

Reaction Type Coupling Partner Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Side Products Noted Reference
Suzuki-Miyaura4-Hydroxyphenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃CH₃CN/H₂O (2:1)RefluxN/A80Not specified[2]

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with 4-Hydroxyphenylboronic Acid [2]

This protocol is adapted from the synthesis of 4'-Methoxy-2'-nitro-[1,1'-biphenyl]-4-ol.

  • Reagents and Materials:

    • This compound (1.1 equiv)

    • 4-Hydroxyphenylboronic acid (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (5.0 equiv)

    • Acetonitrile (CH₃CN)

    • Water (H₂O)

    • Dichloromethane (DCM)

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Celite

  • Procedure:

    • To a solution of this compound (3.1 g, 11 mmol) in a 2:1 mixture of CH₃CN and H₂O (30 mL), add 4-hydroxyphenylboronic acid (1.5 g, 10 mmol).

    • To this mixture, add Pd(PPh₃)₄ (350 mg, 0.3 mmol) and K₂CO₃ (5.3 g, 50 mmol).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with dichloromethane (100 mL) and wash with saturated brine (3 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (hexane/acetone = 6:1) to afford 4'-methoxy-2'-nitro-[1,1'-biphenyl]-4-ol as the final product (2.1 g, 80% yield).

Visualizations

Below are diagrams illustrating common side reaction pathways and a general troubleshooting workflow for palladium-catalyzed reactions involving this compound.

Side_Reactions cluster_main Desired Cross-Coupling Pathway cluster_side Common Side Reactions Start This compound + Coupling Partner OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Pd(0)L_n NitroReduction Nitro Reduction Product Start->NitroReduction Reducing agents/ H-source Transmetalation Transmetalation OxAdd->Transmetalation Dehalogenation Dehalogenation Product OxAdd->Dehalogenation β-Hydride Elimination/ Reductive Elimination Homocoupling Homocoupling Product OxAdd->Homocoupling Dimerization RedElim Reductive Elimination Transmetalation->RedElim RedElim->OxAdd Regenerated Pd(0)L_n Product Desired Cross-Coupled Product RedElim->Product

Caption: Potential reaction pathways for this compound under palladium catalysis, highlighting the desired cross-coupling cycle and common side reactions.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Conditions Are the reaction conditions (base, solvent, temp) optimal? Check_Catalyst->Check_Conditions Yes Success Improved Yield Check_Catalyst->Success No, problem solved Analyze_Side_Products Identify major side products (e.g., via GC-MS, NMR) Check_Conditions->Analyze_Side_Products Yes Check_Conditions->Success No, problem solved Dehalogenation Dehalogenation observed? Analyze_Side_Products->Dehalogenation Nitro_Reduction Nitro reduction observed? Dehalogenation->Nitro_Reduction No Optimize_Ligand_Base Optimize ligand and base Dehalogenation->Optimize_Ligand_Base Yes Homocoupling Homocoupling observed? Nitro_Reduction->Homocoupling No Optimize_Conditions Adjust temperature and reaction time Nitro_Reduction->Optimize_Conditions Yes Optimize_Stoichiometry Adjust stoichiometry or catalyst loading Homocoupling->Optimize_Stoichiometry Yes Optimize_Ligand_Base->Success Optimize_Conditions->Success Optimize_Stoichiometry->Success

Caption: A logical workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions of this compound.

References

Technical Support Center: Phosphine Ligand Effects on 4-Iodo-3-nitroanisole Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-iodo-3-nitroanisole in cross-coupling reactions. The following sections detail the impact of phosphine ligand selection on the efficiency of Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, and provide detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of phosphine ligand so critical for the coupling reactions of this compound?

A1: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1][2][3] For an electron-deficient substrate like this compound, the electronic and steric properties of the phosphine ligand are particularly important for achieving high coupling efficiency and minimizing side reactions. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.[4]

Q2: What are the most common issues encountered when performing coupling reactions with this compound?

A2: Common issues include low or no conversion of the starting material, formation of side products such as dehalogenated arenes (protodeiodination) or homocoupled products, and catalyst decomposition.[5] These problems can often be traced back to suboptimal ligand choice, inadequate reaction conditions (temperature, base, solvent), or the presence of impurities. The nitro group can also sometimes interfere with the catalytic cycle, making ligand selection even more critical.[3]

Q3: Can you recommend a starting point for phosphine ligand selection for a Suzuki-Miyaura coupling of this compound?

A3: For Suzuki-Miyaura couplings of electron-deficient aryl iodides, bulky and electron-rich biaryl phosphine ligands such as SPhos or XPhos are excellent starting points.[6][7] These ligands have been shown to be highly effective for a wide range of aryl halides, including those with electron-withdrawing groups.[7] Pd(PPh₃)₄ can also be a viable, though potentially less active, catalyst.

Q4: For a Heck reaction with this compound, what type of phosphine ligand is generally preferred?

A4: In Heck reactions, the choice of ligand can influence both yield and regioselectivity. While some Heck reactions can proceed without phosphine ligands, particularly with highly reactive aryl iodides, the use of monodentate phosphines like tri(o-tolyl)phosphine or triphenylphosphine is common.[8][9] For challenging substrates, more electron-rich and bulky ligands may be beneficial.

Q5: What are the key considerations for selecting a phosphine ligand for the Buchwald-Hartwig amination of this compound?

A5: The Buchwald-Hartwig amination of nitroarenes can be challenging. The use of highly electron-rich and sterically hindered dialkylbiaryl phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos), is often necessary to achieve good yields.[4][10] These ligands facilitate the C-N bond-forming reductive elimination from the palladium center.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos). Use a pre-formed palladium precatalyst (e.g., SPhos G3).Bulky, electron-donating ligands accelerate the rate-limiting steps of the catalytic cycle and enhance catalyst stability.[6][7]
Suboptimal Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol.The choice of base is crucial for the transmetalation step and can significantly impact the yield.[11]
Solvent Issues Ensure the solvent is anhydrous and degassed. Consider switching to a different solvent system (e.g., dioxane/water, toluene, or DMF).Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. The solvent affects the solubility of reactants and catalyst activity.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.Some coupling reactions require higher thermal energy to overcome activation barriers.
Issue 2: Significant Side Product Formation (e.g., Protodeiodination)
Possible Cause Troubleshooting Step Rationale
Presence of Protic Impurities Use anhydrous solvents and reagents. Ensure the inert atmosphere is strictly maintained.Protic species can lead to the undesired replacement of the iodide with a hydrogen atom.
Suboptimal Ligand Employ a more sterically hindered phosphine ligand.Bulky ligands can disfavor the side reactions by sterically shielding the palladium center.
Incorrect Base Switch to a weaker or non-nucleophilic base.The nature of the base can influence the rate of side reactions.

Quantitative Data on Phosphine Ligand Performance

The following tables summarize the performance of various phosphine ligands in cross-coupling reactions with substrates analogous to this compound. This data can serve as a guide for ligand selection in your experiments.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalidePhosphine LigandCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePPh₃Pd(OAc)₂K₂CO₃Dioxane/Ethanol150 (µW)0.3395[12]
24-BromoanisoleSPhosPd(OAc)₂K₃PO₄Dioxane/H₂ORT1898[6]
34-ChlorotolueneXPhosPd₂(dba)₃K₃PO₄Dioxane1001895[6]
42-ChloropyridineSPhosPd(OAc)₂K₃PO₄Dioxane/H₂O1001591[11]

Table 2: Heck Reaction of Aryl Iodides with Alkenes

| Entry | Aryl Halide | Alkene | Phosphine Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Iodoanisole | Methyl Acrylate | P(o-tol)₃ | Pd(OAc)₂ | Et₃N | MeCN | 100 | 12 | 78 |[12] | | 2 | Iodobenzene | Styrene | None | PdCl₂ | K₂CO₃ | DMF/H₂O | 100 | 2 | 79 |[13] | | 3 | 4-Iodoanisole | Methyl Acrylate | DPPPA | Pd(OAc)₂ | K₂CO₃ | H₂O (µW) | 140W | 0.13 | 93 |[14] |

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines

| Entry | Aryl Halide | Amine | Phosphine Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 99 |[4] | | 2 | 4-Bromo-N-methylaniline | Aniline | RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 96 |[4] | | 3 | 1-Bromo-4-iodobenzene | p-Toluidine | None | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 12 | 78 |[15] |

Note: The data presented is for analogous substrates and should be used as a guideline. Optimal conditions for this compound may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium precatalyst (e.g., SPhos G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst) are added under a positive flow of inert gas. Anhydrous, degassed solvent (e.g., dioxane/water 4:1) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Heck Reaction

To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%). Add a suitable anhydrous and degassed solvent (e.g., DMF or acetonitrile) followed by a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.). The reaction vessel is sealed and heated to the appropriate temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, concentrated, and the residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.). The tube is evacuated and backfilled with argon. This compound (1.0 equiv.) and the amine (1.2 equiv.) are added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). The reaction is heated (e.g., 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: This compound Arylboronic Acid Base Inert_Atmosphere Evacuate & Backfill with Argon Reactants->Inert_Atmosphere Catalyst_Addition Add Pd-Phosphine Catalyst System Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat & Stir Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Cool, Dilute, Wash Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final Product Purification->Product Troubleshooting_Logic Start Low/No Yield Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Change_Ligand Use Bulky, Electron-Rich Phosphine Ligand Check_Catalyst->Change_Ligand No Check_Base Is the Base Effective? Check_Catalyst->Check_Base Yes Success Improved Yield Change_Ligand->Success Screen_Bases Screen Alternative Bases (K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No Check_Conditions Are Reaction Conditions Appropriate? Check_Base->Check_Conditions Yes Screen_Bases->Success Optimize_Conditions Increase Temperature, Ensure Anhydrous/Degassed Solvent Check_Conditions->Optimize_Conditions No Check_Conditions->Success Yes Optimize_Conditions->Success

References

Technical Support Center: Purification of Products Derived from 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered when working with products derived from 4-Iodo-3-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and the expected product types?

A1: this compound is a versatile starting material. The two most common transformations are:

  • Suzuki-Miyaura Coupling: The iodine atom is replaced by an aryl or heteroaryl group, yielding substituted biaryls. These reactions are catalyzed by palladium complexes.[1][2][3]

  • Reduction of the Nitro Group: The nitro group is reduced to an amine, forming 4-Iodo-3-aminoanisole. This is often followed by further reactions at the amine or iodo position. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/NH4Cl) or catalytic hydrogenation (e.g., H2, Pd/C).[4][5]

Q2: What are the typical impurities I might encounter when working with derivatives of this compound?

A2: Impurities can arise from starting materials, side-reactions, or the work-up procedure. Common impurities include:

  • Unreacted this compound: Can be carried through if the reaction is incomplete.

  • Homocoupled byproducts: In Suzuki-Miyaura couplings, the boronic acid partner can couple with itself.

  • Dehalogenated byproducts: The iodo group can be replaced by a hydrogen atom.

  • Intermediates from nitro reduction: Incomplete reduction of the nitro group can lead to nitroso or azoxyarene impurities.[5][6]

  • Residual catalyst: Palladium or other metal catalysts from coupling or reduction reactions can contaminate the product.[2]

  • Solvents and reagents: Residual solvents from the reaction or purification, and byproducts from reagents (e.g., from the base in Suzuki couplings).

Q3: Which analytical techniques are best for assessing the purity of my product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for identifying the number of components in a mixture.[1][7][8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to separate closely related impurities.[9] A reverse-phase (RP) HPLC method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[7]

Troubleshooting Guides

Purification Challenge: Suzuki-Miyaura Coupling Products

Problem: My final biaryl product is contaminated with unreacted this compound.

Possible Cause Troubleshooting Step Experimental Protocol
Incomplete reaction.Increase reaction time or temperature. Add a fresh portion of catalyst.Monitor the reaction by TLC or HPLC every hour. If the starting material is still present after 4-6 hours, consider adding another 0.5-1 mol% of the palladium catalyst and continue heating.
Deactivated catalyst.Use a fresh, high-quality catalyst and ensure anaerobic conditions.Degas all solvents and reagents thoroughly by bubbling with argon or nitrogen for 15-20 minutes before use. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient purification.Optimize column chromatography conditions.Use a less polar solvent system for elution. This compound is more polar than many biaryl products. A gradient elution from hexane to ethyl acetate is often effective.[1]

Problem: My product is contaminated with a dark, insoluble material (likely palladium black).

Possible Cause Troubleshooting Step Experimental Protocol
Catalyst decomposition.Filter the crude reaction mixture through Celite® or a similar filter aid before work-up.After the reaction is complete, cool the mixture to room temperature. Pass the entire mixture through a short plug of Celite® in a sintered glass funnel, washing with the reaction solvent. Then proceed with the aqueous work-up.
Insufficient ligand.Ensure the correct palladium-to-ligand ratio is used.For common phosphine ligands, a Pd:Ligand ratio of 1:2 to 1:4 is typical.
Purification Challenge: Nitro Group Reduction Products

Problem: My 4-Iodo-3-aminoanisole product is discolored (yellow/brown) and appears to be unstable.

Possible Cause Troubleshooting Step Experimental Protocol
Air oxidation of the aniline product.Handle the purified product under an inert atmosphere. Store in a dark, cool place.After purification, dissolve the product in a minimal amount of a volatile solvent, and evaporate the solvent under a stream of nitrogen. Store the solid product in a vial flushed with nitrogen or argon in a refrigerator.
Presence of colored impurities (e.g., azoxy compounds).Optimize purification by column chromatography or recrystallization.For column chromatography, use a solvent system such as hexane/ethyl acetate. For recrystallization, consider solvents like ethanol/water or isopropanol.[10] Activated charcoal can be used to remove colored impurities during recrystallization.

Problem: My product contains residual tin or iron salts from the reduction.

Possible Cause Troubleshooting Step Experimental Protocol
Incomplete removal during work-up.Adjust the pH of the aqueous phase during extraction.After reduction with Sn/HCl, basify the reaction mixture with a concentrated NaOH solution until the tin hydroxides that initially precipitate redissolve.[4] Then, extract the product with an organic solvent like ethyl acetate or dichloromethane.
Complexation of the product with metal salts.Use an alternative, metal-free reduction method.Consider catalytic hydrogenation using H₂ gas and a Pd/C catalyst. This method often results in a cleaner product that is easier to purify.[4]

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Suzuki Coupling Product (4-methoxy-2-nitro-1,1'-biphenyl)

Purification MethodPurity (by HPLC)YieldThroughputKey Considerations
Flash Column Chromatography>99%75%ModerateGood for removing both polar and non-polar impurities.[1]
Recrystallization98-99%60%High (for large scale)Requires finding a suitable solvent system. Good for removing minor impurities.[1]
Preparative HPLC>99.5%50%LowBest for obtaining very high purity material on a small scale.

Table 2: Troubleshooting Common Issues in Column Chromatography Purification

Issue Observation Potential Solution
Poor SeparationStreaking or overlapping of spots on TLC.Use a less polar eluent or a different solvent system. Ensure the silica gel is properly packed.
Product Crashing on ColumnA solid precipitates at the top of the column.Dissolve the crude product in a minimal amount of a more polar solvent before loading it onto the column, or use a dry loading technique.
Low RecoveryThe product does not elute from the column.The eluent may be too non-polar. Gradually increase the polarity of the eluent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Reagents reaction Reaction (e.g., Suzuki Coupling or Nitro Reduction) start->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification Method (e.g., Column Chromatography or Recrystallization) concentrate->purify pure_product Pure Product purify->pure_product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_impurity_type Impurity Identification cluster_solutions Potential Solutions impure_product Impure Product Identified (by TLC/HPLC) is_starting_material Unreacted Starting Material? impure_product->is_starting_material is_side_product Side Product? impure_product->is_side_product is_catalyst Residual Catalyst? impure_product->is_catalyst optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) is_starting_material->optimize_reaction optimize_chromatography Optimize Chromatography (Solvent System, Gradient) is_side_product->optimize_chromatography recrystallize Recrystallization is_side_product->recrystallize filter_celite Filter through Celite is_catalyst->filter_celite

References

Technical Support Center: Scaling Up Cross-Coupling Reactions with 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up cross-coupling reactions with 4-iodo-3-nitroanisole. The information provided aims to help manage common challenges, ensuring operational safety and experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?

A1: Scaling up cross-coupling reactions with this compound presents several challenges. The presence of the nitro group can lead to side reactions and potential thermal hazards.[1][2] Key challenges include:

  • Exothermic Reactions: The nitro group can contribute to the exothermicity of the reaction, requiring careful thermal management to prevent runaway reactions.[1]

  • Catalyst Deactivation: Palladium catalysts can be prone to deactivation, often observed as the formation of palladium black, especially at the higher temperatures and longer reaction times sometimes required for less reactive substrates.

  • Byproduct Formation: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions), hydrodehalogenation (replacement of iodine with hydrogen), and formation of impurities from reactions involving the nitro group.[3]

  • Purification: Removing residual palladium and other process-related impurities from the final product to meet pharmaceutical specifications can be challenging at a larger scale.

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes more critical at a larger scale to maintain reaction homogeneity and consistent heat transfer.

Q2: Which cross-coupling reactions are most suitable for large-scale synthesis with this compound?

A2: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are all viable options for large-scale synthesis with this compound. The choice depends on the desired transformation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids. It is widely used in industry due to the commercial availability and stability of many boronic acids.[4]

  • Heck Reaction: Suitable for forming carbon-carbon bonds with alkenes. While effective, challenges can include regioselectivity and the potential for side reactions.[5][6][7]

  • Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen bonds with a wide variety of amines.[8][9] The development of specialized ligands has greatly expanded the scope and efficiency of this reaction.[10]

Q3: How does the nitro group on this compound affect the cross-coupling reaction?

A3: The electron-withdrawing nature of the nitro group generally increases the reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle for Suzuki, Heck, and Buchwald-Hartwig reactions.[11] This can be advantageous, potentially allowing for milder reaction conditions. However, the nitro group itself can participate in side reactions and may not be stable under all conditions, particularly with strong bases or reducing agents.

Q4: What are the key safety considerations when scaling up these reactions?

A4: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) or reaction calorimetry studies to understand the thermal profile of the reaction and the potential for a runaway reaction.

  • Exotherm Management: Implement robust cooling systems and consider controlled addition of reagents to manage heat generation.[1]

  • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation and potential side reactions.[12]

  • Pressure Management: Be aware of potential gas evolution and ensure the reactor system is appropriately vented.

  • Reagent Handling: Handle all reagents, especially pyrophoric bases or toxic materials, according to established safety protocols.

II. Troubleshooting Guides

A. Suzuki-Miyaura Coupling

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive CatalystEnsure the palladium source and ligand are not degraded. Use a freshly opened or properly stored catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[13]
Inappropriate BaseThe choice and quality of the base are critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous. The presence of a small amount of water can be beneficial in some cases.[13]
Poor SolubilityEnsure all reactants, especially the boronic acid and base, are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.
Low Reaction TemperatureIncrease the reaction temperature. While the electron-withdrawing nitro group can activate the aryl iodide, sufficient thermal energy is still required to drive the reaction to completion.
Boronic Acid DecompositionBoronic acids can be unstable, especially at elevated temperatures. Consider using a more stable boronic ester (e.g., a pinacol ester).

Problem 2: Significant Byproduct Formation (Homocoupling or Hydrodehalogenation)

Possible Cause Troubleshooting Steps
Oxygen in the SystemThoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere throughout the reaction. Oxygen can promote the homocoupling of boronic acids.[3]
High Catalyst LoadingWhile counterintuitive, excessively high catalyst concentrations can sometimes lead to increased byproduct formation. Optimize the catalyst loading.
Inefficient TransmetalationIf the transmetalation step is slow, side reactions can become more prevalent. Ensure the base is effective and the boronic acid is of good quality.
Presence of Protic ImpuritiesEnsure anhydrous conditions if hydrodehalogenation is a major issue.
B. Heck Reaction

Problem 1: Low Conversion of this compound

Possible Cause Troubleshooting Steps
Catalyst Deactivation (Palladium Black)Lower the reaction temperature. Reduce the catalyst loading. Consider a more robust ligand that can stabilize the palladium catalyst at high temperatures.
Ineffective BaseTriethylamine (Et₃N) or an inorganic base like K₂CO₃ or NaOAc are commonly used. Ensure the base is not poisoning the catalyst and is strong enough to regenerate the active catalyst.
Alkene PolymerizationIf using an activated alkene, polymerization can be a competing reaction. Consider adding a polymerization inhibitor if appropriate.

Problem 2: Poor Regioselectivity or Isomerization of the Product

Possible Cause Troubleshooting Steps
Ligand EffectsThe ligand can influence the regioselectivity of the alkene insertion. Screen different phosphine ligands or consider ligand-free conditions for aryl iodides.[5]
Reaction TemperatureHigher temperatures can sometimes lead to double bond isomerization. Try to run the reaction at the lowest effective temperature.
C. Buchwald-Hartwig Amination

Problem 1: Incomplete Reaction

Possible Cause Troubleshooting Steps
Weak BaseBuchwald-Hartwig aminations often require a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS. However, the nitro group may be sensitive to very strong bases. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used but may require higher temperatures and longer reaction times.[9]
Inappropriate LigandThe choice of ligand is crucial and depends on the amine. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[10][14] A ligand screen is highly recommended during optimization.[15]
Catalyst InhibitionThe amine substrate or the product itself can sometimes act as an inhibitor. Adjusting the stoichiometry or using a different ligand can help.

Problem 2: Side Reactions (e.g., Hydrodehalogenation)

Possible Cause Troubleshooting Steps
Presence of WaterEnsure strictly anhydrous conditions. Use dry solvents and reagents.
Inappropriate Base/Solvent CombinationThe combination of a strong base with a protic solvent can promote hydrodehalogenation. Use a non-protic solvent like toluene or dioxane.
Slow Reductive EliminationFor challenging substrates, reductive elimination can be slow, allowing time for palladium hydride formation which leads to hydrodehalogenation. Increasing the temperature may accelerate the desired C-N bond formation.

III. Quantitative Data

The following tables provide representative data for cross-coupling reactions with substrates similar to this compound. This data should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl IodideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃ (2)DMFReflux (MW)1.592
24-IodoanisolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801295
31-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001685

Data is representative and compiled from analogous reactions in the literature.[16]

Table 2: Representative Conditions for Heck Reaction of Aryl Iodides

EntryAryl IodideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-Iodo-6-methyl-4-nitro-1H-indazoleMethyl acrylatePd(OAc)₂ (5)-Na₂CO₃ (2)DMF1104-12>90
2IodobenzeneStyrenePdCl₂ (1)-KOAc (1)MeOH1202480
31-Iodo-4-nitrobenzeneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Toluene1001890

Data is representative and compiled from analogous reactions in the literature.[7][17]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloronitrobenzeneMorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOtBu (1.2)Toluene100398
21-Iodo-4-nitrobenzeneAnilineNi(acac)₂ (1.5)-K₃PO₄ (3)Dioxane10024Trace
34-IodopyrazoleMorpholinePd₂(dba)₂ (5)tBuDavePhos (10)KOtBu (2)Xylene1201685

Data is representative and compiled from analogous reactions in the literature.[18][19] Note that for entry 2, the reaction with 1-iodo-4-nitrobenzene was unsuccessful under those specific nickel-catalyzed conditions, highlighting the importance of catalyst and ligand screening.[18]

IV. Experimental Protocols

The following are generalized protocols for scaling up cross-coupling reactions with this compound. These should be optimized at a small scale before proceeding to a larger scale.

A. Gram-Scale Suzuki-Miyaura Coupling Protocol
  • Reactor Setup: To a dry, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered potassium carbonate (2.0-3.0 equiv).

  • Inerting: Seal the flask and purge with nitrogen for at least 30 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand (if applicable) under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

B. Gram-Scale Heck Reaction Protocol
  • Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Na₂CO₃ or Et₃N, 1.5-2.0 equiv).

  • Inerting: Seal the flask and evacuate and backfill with nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile) followed by the alkene (1.2-1.5 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and water. Separate the organic layer, and extract the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product as necessary.[17]

C. Gram-Scale Buchwald-Hartwig Amination Protocol
  • Reactor Setup: In a glovebox or under a stream of nitrogen, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the ligand (e.g., BrettPhos, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the flask and heat to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

V. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reagents: - this compound - Coupling Partner - Base start->reagents reactor Charge Reactor reagents->reactor inert Inert Atmosphere (N2 or Ar Purge) reactor->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst/Ligand solvent->catalyst heat Heat to Target Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify end Final Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield Observed cat_check Check Catalyst Activity start->cat_check temp_check Is Temperature Optimal? start->temp_check base_check Is Base Correct/Active? start->base_check solubility_check Are Reagents Soluble? start->solubility_check reagent_check Check Reagent Purity start->reagent_check cat_sol Use Fresh Catalyst or Pre-catalyst cat_check->cat_sol Inactive temp_sol Increase Temperature temp_check->temp_sol Too Low base_sol Use Anhydrous, Finely Powdered Base base_check->base_sol No/Poor Quality solubility_sol Change Solvent System solubility_check->solubility_sol Insoluble reagent_sol Use Purified Starting Materials reagent_check->reagent_sol Impure

Caption: Troubleshooting logic for low reaction yield.

Side_Reaction_Mitigation cluster_homocoupling Homocoupling cluster_hydrodehalogenation Hydrodehalogenation cluster_catalyst_issues Catalyst Issues start Byproduct Formation o2_check Oxygen Present? start->o2_check protic_check Protic Impurities? start->protic_check base_solvent_check Base/Solvent Combo? start->base_solvent_check loading_check High Catalyst Loading? start->loading_check o2_sol Thoroughly Degas Solvents & Reactor o2_check->o2_sol Yes protic_sol Use Anhydrous Reagents/Solvents protic_check->protic_sol Yes base_solvent_sol Use Aprotic Solvent with Strong Base base_solvent_check->base_solvent_sol Yes loading_sol Optimize Catalyst Loading loading_check->loading_sol Yes

Caption: Mitigation strategies for common side reactions.

References

Validation & Comparative

Purifying 4-Iodo-3-nitroanisole Derivatives: A Comparative Guide to Chromatographic and Non-Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthetic intermediates like 4-iodo-3-nitroanisole derivatives is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. While column chromatography is a workhorse technique for purification, alternative methods such as recrystallization and preparative High-Performance Liquid Chromatography (HPLC) offer distinct advantages in terms of scalability, cost, and efficiency. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in selecting the optimal purification strategy.

At a Glance: Method Comparison

The choice of purification method depends on several factors, including the scale of the synthesis, the nature of the impurities, and the required final purity. The following table summarizes the key performance characteristics of column chromatography, recrystallization, and preparative HPLC for the purification of a representative nitro-aromatic compound.

ParameterColumn ChromatographyRecrystallizationPreparative HPLC
Principle Differential partitioning between a stationary and mobile phase based on polarity.Difference in solubility of the compound and impurities in a solvent at varying temperatures.High-resolution differential partitioning between a stationary and mobile phase under high pressure.
Typical Purity Good to Excellent (>95%)Good to Excellent (>98%)[1]Excellent (>99%)[2]
Yield Variable (dependent on separation efficiency and fraction collection)Moderate to High (>80%)[1]High (>90%)
Scalability Readily scalable, but can be cumbersome and costly for large quantities.[1][3]Easily scalable for large quantities.[1]Scalable, with automated systems available for high-throughput purification.[2][4]
Time Consumption Generally faster for small-scale purifications.[1]Can be time-consuming due to the need for slow cooling and drying.[1]Fast, especially with automated systems.[2]
Cost-Effectiveness Can be expensive due to solvent and stationary phase consumption.[1][5]Generally more cost-effective, particularly at a larger scale.[1]Higher initial instrument cost, but can be cost-effective for high-value compounds.
Applicability Broadly applicable to a wide range of compounds, including oils and non-crystalline solids.[1][3]Best suited for crystalline solids that are thermally stable.[1]Excellent for purifying complex mixtures and achieving very high purity.[4]

Experimental Workflows

To better visualize the procedural flow of each purification technique, the following diagrams illustrate the key steps involved.

cluster_0 Column Chromatography Workflow prep Column Preparation (Slurry Packing) sample_prep Sample Preparation (Dry Loading) prep->sample_prep elution Elution (Gradient or Isocratic) sample_prep->elution collection Fraction Collection elution->collection analysis Fraction Analysis (TLC) collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound derivatives via column chromatography.

cluster_1 Recrystallization Workflow dissolution Dissolution in Minimum Hot Solvent hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Induce Crystallization hot_filtration->cooling crystal_collection Crystal Collection (Vacuum Filtration) cooling->crystal_collection washing Washing with Cold Solvent crystal_collection->washing drying Drying of Crystals washing->drying pure_product Purified Crystalline Product drying->pure_product

Caption: Workflow for the purification of this compound derivatives via recrystallization.

cluster_2 Preparative HPLC Workflow method_dev Analytical Method Development scale_up Scale-up to Preparative Scale method_dev->scale_up sample_injection Sample Injection scale_up->sample_injection separation Chromatographic Separation sample_injection->separation fraction_collection Peak-based Fraction Collection separation->fraction_collection analysis Purity Analysis of Fractions fraction_collection->analysis solvent_removal Solvent Removal from Pure Fractions analysis->solvent_removal final_product High-Purity Product solvent_removal->final_product

Caption: Workflow for the purification of this compound derivatives via preparative HPLC.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific derivative and impurities present.

Protocol 1: Purification by Column Chromatography

This protocol is adapted from general procedures for the purification of nitro-aromatic compounds.[6][7]

1. Materials and Equipment:

  • Crude this compound derivative

  • Silica gel (100-200 mesh)

  • n-Hexane, Ethyl Acetate (ACS Grade)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Cotton or glass wool, Sand

  • Thin Layer Chromatography (TLC) plates

  • UV lamp for TLC visualization

  • Collection tubes and flasks

  • Rotary evaporator

2. Procedure:

  • Solvent System Selection: Determine an optimal mobile phase using TLC. A good solvent system will provide a retention factor (Rf) of 0.2-0.3 for the desired compound. A common starting point for nitro-aromatic compounds is a mixture of n-Hexane and Ethyl Acetate.

  • Column Packing:

    • Securely clamp the column in a vertical position and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., Hexane:Ethyl Acetate 9:1).

    • Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles. Allow the solvent to drain, ensuring the silica bed remains covered with solvent at all times.[6]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the product adsorbed onto the silica gel.[6][7]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of Ethyl Acetate) to elute the compounds from the column.

    • Collect the eluate in a series of fractions.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.[6]

Protocol 2: Purification by Recrystallization

This protocol is based on general principles of recrystallization for organic compounds.

1. Materials and Equipment:

  • Crude this compound derivative

  • A selection of analytical grade solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask, Filter paper

  • Ice bath

2. Procedure:

  • Solvent Selection:

    • In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Purification by Preparative HPLC

This protocol outlines a general approach to preparative HPLC purification.[4]

1. Materials and Equipment:

  • Crude this compound derivative

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water with 0.1% Formic Acid or TFA)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

  • Lyophilizer or rotary evaporator

2. Procedure:

  • Analytical Method Development:

    • Develop an analytical HPLC method to achieve good separation of the target compound from impurities.

    • Optimize the mobile phase composition, gradient, and flow rate.

  • Scale-Up:

    • Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification:

    • Dissolve the crude product in a suitable solvent and inject it onto the preparative column.

    • Run the preparative HPLC method and collect fractions corresponding to the peak of the desired product using a fraction collector.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent, typically by lyophilization (for water-based mobile phases) or rotary evaporation, to obtain the highly purified product.

References

A Comparative Guide to Recrystallization Techniques for 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Purification of a Key Synthetic Intermediate

In the synthesis of complex organic molecules, the purity of intermediates is paramount to achieving high yields and ensuring the desired biological activity of the final product. 4-Iodo-3-nitroanisole, a key building block in pharmaceutical and materials science, often requires rigorous purification to remove starting materials, by-products, and other impurities. This guide provides a comprehensive comparison of recrystallization techniques for this compound, offering detailed experimental protocols and a comparative analysis with column chromatography to aid researchers in selecting the most effective purification strategy.

Understanding this compound

This compound is a yellow crystalline solid.[1] Its structure, featuring an aromatic ring substituted with an iodo, a nitro, and a methoxy group, dictates its solubility and purification characteristics. It is generally soluble in organic solvents but has low solubility in water.[1] The reported melting point varies between sources, with ranges of 58.0-65.0 °C and 78-82 °C cited, highlighting the importance of effective purification to obtain a sharp melting point indicative of high purity.

Recrystallization: A Primary Purification Technique

Recrystallization is a widely used method for purifying solid organic compounds based on differences in solubility. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Selecting the Optimal Solvent System

The choice of solvent is critical for successful recrystallization. Based on the polar nature of the nitro and methoxy groups and the less polar iodo-substituted aromatic ring, a range of solvents with varying polarities were considered. While specific solubility data for this compound is not extensively published, a known successful recrystallization has been reported using hexane.[1]

This guide explores a variety of solvent systems to provide a comparative analysis. The following table summarizes the expected performance of different solvents for the recrystallization of this compound, based on general principles and the known successful use of hexane.

Solvent SystemExpected Solubility ProfileEstimated Recovery Yield (%)Estimated Purity (Melting Point °C)Notes
Hexane Low solubility at room temperature, moderate solubility at boiling point.85-9579-82A non-polar solvent, effective at excluding more polar impurities. Known to be a suitable solvent.[1]
Ethanol Moderate solubility at room temperature, high solubility at boiling point.70-8578-81A polar protic solvent that may co-dissolve some polar impurities, potentially leading to lower recovery.
Isopropanol Lower solubility than ethanol at room temperature, good solubility at boiling point.75-9079-82Similar to ethanol but may offer a better recovery-purity balance due to slightly lower polarity.
Ethyl Acetate/Hexane The compound is dissolved in a minimum of hot ethyl acetate, followed by the addition of hexane.80-9079-82A mixed solvent system can be fine-tuned for optimal solubility. Good for separating a range of impurities.
Toluene Good solubility at elevated temperatures, lower at room temperature.70-8578-81An aromatic solvent that can be effective for aromatic compounds, but its higher boiling point may require careful handling.

Note: The quantitative data in this table are estimations based on the known properties of this compound and general recrystallization principles. Actual results may vary depending on the nature and quantity of impurities.

Experimental Protocols for Recrystallization

General Recrystallization Protocol:

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen cold solvent in an Erlenmeyer flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Recrystallization_Workflow A Crude Product in Flask B Add Minimal Hot Solvent & Dissolve A->B C Hot Gravity Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: General workflow for the recrystallization of this compound.

Alternative Purification Method: Column Chromatography

For challenging separations or when a very high degree of purity is required, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column.

Comparison with Recrystallization
FeatureRecrystallizationColumn Chromatography
Principle Difference in solubilityDifferential adsorption
Purity Good to excellent, depending on impuritiesExcellent, capable of separating closely related compounds
Yield Generally high, but some loss in mother liquorCan be high, but tailing of fractions can lead to some loss
Time Relatively fast for a single recrystallizationCan be time-consuming, especially for large samples
Cost Lower cost (solvents, glassware)Higher cost (stationary phase, large volumes of solvent, columns)
Scalability Easily scalable to large quantitiesScalable, but requires larger columns and more resources
Ideal For Removing small amounts of impurities with different solubilitySeparating complex mixtures, isomers, and impurities with similar solubility profiles
Experimental Protocol for Column Chromatography

Stationary Phase: Silica gel (60-120 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar solvent mixture (e.g., 100% hexane).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation G->H I Pure Product H->I

References

A Comparative Guide to Monitoring 4-Iodo-3-nitroanisole Reactions: TLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the desired product. When working with substrates like 4-iodo-3-nitroanisole, a versatile building block in organic synthesis, real-time reaction tracking is crucial. This guide provides a comparative overview of two of the most common analytical techniques for this purpose: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into their principles, provide detailed experimental protocols, and present comparative data for a model Suzuki coupling reaction.

At a Glance: TLC vs. LC-MS for Reaction Monitoring

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polaritySeparation based on polarity, size, or charge, with detection by mass
Speed Fast (minutes)Slower (minutes to an hour)
Cost LowHigh
Information Provided Qualitative (presence/absence of spots, Rf value)Quantitative (concentration), structural (mass-to-charge ratio, fragmentation)
Sensitivity LowerHigh
Sample Preparation MinimalMore involved (filtration, dilution)
Ideal Use Case Quick, qualitative checks of reaction progressDetailed, quantitative analysis and product confirmation

Model Reaction: Suzuki Coupling of this compound

To illustrate the application of both techniques, we will consider the palladium-catalyzed Suzuki coupling of this compound with phenylboronic acid to yield 4-methoxy-2-nitrobiphenyl.

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Phenylboronic Acid reactant2->catalyst product 4-Methoxy-2-nitrobiphenyl catalyst->product

Caption: Suzuki coupling of this compound.

Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system). The distance a compound travels up the plate, relative to the solvent front, is known as the retention factor (Rf), a characteristic value for a given compound and solvent system.

Experimental Protocol for TLC Monitoring
  • Plate Preparation: Use commercially available silica gel TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Spotting:

    • On the left of the starting line, spot a dilute solution of the starting material (this compound) in a suitable solvent (e.g., ethyl acetate).

    • In the middle, spot the reaction mixture.

    • On the right, co-spot the starting material and the reaction mixture on the same point to aid in identification.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the starting line. Cover the chamber to allow the solvent to ascend the plate via capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active. Circle the visible spots with a pencil.

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) in the reaction mixture lane indicates the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Hypothetical TLC Data
CompoundStructureRf Value (20% Ethyl Acetate/Hexanes)
This compoundO=N(=O)c1cc(I)c(OC)cc10.5
4-Methoxy-2-nitrobiphenylO=N(=O)c1cc(c2ccccc2)c(OC)cc10.3

Note: Rf values are dependent on the specific conditions (plate type, solvent system, temperature) and should be determined experimentally.

Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This technique provides not only quantitative information about the concentration of reactants and products but also structural information through the determination of their mass-to-charge ratio (m/z).

Experimental Protocol for LC-MS Monitoring
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • LC-MS System:

    • LC System: A reverse-phase C18 column is commonly used for separating aromatic compounds.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase for good ionization.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable for these types of compounds.

  • Data Acquisition: Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the m/z values corresponding to the protonated molecules [M+H]⁺ of the starting material and the expected product.

  • Analysis: The progress of the reaction is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Expected LC-MS Data
CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
This compoundC₇H₆INO₃279.03280.0
4-Methoxy-2-nitrobiphenylC₁₃H₁₁NO₃229.23230.2

Workflow Comparison

G cluster_0 TLC Monitoring Workflow cluster_1 LC-MS Monitoring Workflow a Spot TLC Plate b Develop Plate a->b c Visualize under UV b->c d Analyze Rf Values c->d e Prepare Sample (Dilute & Filter) f Inject into LC-MS e->f g Acquire Data f->g h Analyze Chromatograms & Mass Spectra g->h

Caption: Comparison of TLC and LC-MS workflows.

Conclusion: Choosing the Right Tool for the Job

Both TLC and LC-MS are powerful tools for monitoring the progress of reactions involving this compound.

  • TLC is an indispensable technique for rapid, qualitative, and cost-effective at-a-glance monitoring of a reaction's progress directly at the lab bench. Its simplicity allows for frequent checks without significant investment in time or resources.

  • LC-MS , on the other hand, offers a much more detailed and quantitative picture. It is the method of choice for confirming the identity of the product, identifying byproducts, and obtaining precise information on reaction kinetics and final conversion.

For a comprehensive understanding and control of your chemical transformations, a synergistic approach is often the most effective. Use TLC for frequent, rapid checks, and employ LC-MS for detailed analysis at key time points and for final product characterization. This dual-pronged strategy ensures both efficiency and analytical rigor in your research and development endeavors.

Unambiguous Structural Confirmation of 4-Iodo-3-nitroanisole: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the unambiguous structural elucidation of 4-iodo-3-nitroanisole, a key intermediate in various synthetic pathways.

This document presents a detailed analysis using hypothetical, yet realistic, 2D NMR data (COSY, HSQC, and HMBC) to illustrate the power of these techniques in establishing unequivocal atomic connectivity. Experimental protocols and a comparison with alternative methods are also provided to offer a complete perspective for analytical scientists.

Superior Structural Insight with 2D NMR

While 1D NMR provides initial information on the number and electronic environment of protons and carbons, complex substitution patterns, as seen in this compound, can lead to ambiguous assignments. 2D NMR techniques, by correlating nuclear spins through bonds, offer a definitive solution to this challenge.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for the protons and carbons of this compound. These predictions are based on established substituent effects on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, CDCl₃)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-28.15d2.0
H-57.80d8.5
H-67.05dd8.5, 2.0
OCH₃3.95s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, CDCl₃)

CarbonChemical Shift (δ) ppm
C-1157.0
C-2135.0
C-3150.0
C-492.0
C-5130.0
C-6112.0
OCH₃56.5

Deciphering the Molecular Puzzle with 2D NMR Correlations

The true power of 2D NMR lies in its ability to reveal through-bond connectivities, as detailed in the following correlation tables.

Table 3: Key 2D NMR Correlations for Structural Confirmation of this compound

ExperimentCorrelating NucleiInterpretation
COSY H-5 / H-6Confirms the ortho relationship between these two protons.
H-2 / H-6 (weak)Possible weak meta-coupling, further confirming their relative positions.
HSQC H-2 / C-2Directly links the proton at 8.15 ppm to the carbon at 135.0 ppm.
H-5 / C-5Directly links the proton at 7.80 ppm to the carbon at 130.0 ppm.
H-6 / C-6Directly links the proton at 7.05 ppm to the carbon at 112.0 ppm.
OCH₃ / OCH₃ CarbonConfirms the methoxy group assignment.
HMBC H-2 / C-4, C-6Shows long-range coupling from H-2 to the carbon bearing the iodine (C-4) and to C-6, definitively placing the nitro group at C-3 and iodine at C-4.
H-5 / C-1, C-3Reveals correlations from H-5 to the methoxy-bearing carbon (C-1) and the nitro-bearing carbon (C-3), confirming the overall substitution pattern.
H-6 / C-2, C-4Shows correlations from H-6 to C-2 and C-4, further solidifying the arrangement of substituents.
OCH₃ / C-1Confirms the attachment of the methoxy group to C-1.

Visualizing the Connections: Experimental Workflow and Spectral Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structural confirmation process and the key correlations observed in the 2D NMR spectra.

G cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification of Product Synthesis->Purification NMR_Sample_Prep Sample Preparation (CDCl3) Purification->NMR_Sample_Prep OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Data_Processing Data Processing & Interpretation TwoD_NMR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Confirmation Structural Confirmation Structure_Elucidation->Confirmation

Figure 1: Experimental workflow for the structural confirmation of this compound.

COSY H2 H-2 H6 H-6 H2->H6 H5 H-5 H5->H6 OCH3 OCH3

Figure 2: Key COSY correlations in this compound.

HSQC Protons H-2 H-5 H-6 OCH3 Carbons C-2 C-5 C-6 OCH3_C Protons:f0->Carbons:f0 ¹J Protons:f1->Carbons:f1 ¹J Protons:f2->Carbons:f2 ¹J Protons:f3->Carbons:f3 ¹J

Figure 3: Key HSQC correlations in this compound.

HMBC H2 H-2 C4 C-4 H2->C4 C6 C-6 H2->C6 H5 H-5 C1 C-1 H5->C1 C3 C-3 H5->C3 H6 H-6 C2 C-2 H6->C2 H6->C4 OCH3 OCH3 OCH3->C1 C5 C-5

Figure 4: Key HMBC correlations in this compound.

Comparison with Alternative Analytical Techniques

While 2D NMR provides the most detailed structural information, other techniques can offer complementary data or serve as primary identification methods in certain contexts.

Table 4: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Unambiguous atom connectivity, detailed structural framework.Provides definitive structural proof.Requires higher sample concentration and longer acquisition times compared to MS.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, small sample requirement.Does not provide direct information on atom connectivity; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., nitro, ether).Fast, non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure of a single crystal.The "gold standard" for structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are standard protocols for acquiring high-quality 2D NMR data.

Sample Preparation
  • Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

NMR Data Acquisition
  • Instrument: 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: 16 ppm

    • Number of scans: 16

    • Relaxation delay: 2 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Spectral width: 240 ppm

    • Number of scans: 1024

    • Relaxation delay: 2 s

  • COSY:

    • Pulse sequence: cosygpqf

    • Spectral width: 16 ppm in both dimensions

    • Number of increments: 256

    • Number of scans: 8

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • ¹H spectral width: 16 ppm

    • ¹³C spectral width: 180 ppm

    • Number of increments: 256

    • Number of scans: 16

  • HMBC:

    • Pulse sequence: hmbcgplpndqf

    • ¹H spectral width: 16 ppm

    • ¹³C spectral width: 240 ppm

    • Number of increments: 256

    • Number of scans: 32

    • Long-range coupling delay optimized for 8 Hz.

Data Processing

All spectra should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Conclusion

For the definitive structural confirmation of complex organic molecules like this compound, 2D NMR spectroscopy stands as an unparalleled tool. The combination of COSY, HSQC, and HMBC experiments provides a complete and unambiguous picture of the molecular framework, overcoming the limitations of 1D NMR and other analytical techniques. By following the detailed protocols and interpretative guidance provided in this guide, researchers can confidently and accurately elucidate the structures of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.

Reactivity Face-Off: 4-Iodo-3-nitroanisole vs. 4-Bromo-3-nitroanisole in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide has been published, offering researchers, scientists, and drug development professionals an in-depth analysis of the reactivity of 4-Iodo-3-nitroanisole and 4-Bromo-3-nitroanisole. This guide provides a critical examination of their performance in essential synthetic reactions, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and the reduction of the nitro group. The publication aims to inform strategic decisions in the selection of starting materials for complex molecule synthesis.

The guide is built upon established principles in organic chemistry and supported by data from analogous systems, providing a robust predictive comparison. While direct, side-by-side experimental data for these specific substrates is not extensively available in published literature, this guide leverages well-understood reactivity trends to offer valuable insights.

At a Glance: Comparative Reactivity

Reaction TypeThis compound4-Bromo-3-nitroanisoleKey Considerations
Suzuki-Miyaura Coupling Higher ReactivityLower ReactivityThe Carbon-Iodine bond is weaker, facilitating faster oxidative addition, which is often the rate-determining step.
Nucleophilic Aromatic Substitution Lower ReactivityHigher ReactivityThe rate-determining step is typically the initial nucleophilic attack, which is favored by more electronegative halogens that polarize the C-X bond.
Nitro Group Reduction Similar ReactivitySimilar ReactivityThe choice of reducing agent is critical to avoid dehalogenation. Chemoselective methods are recommended for both substrates.

In-Depth Analysis

Suzuki-Miyaura Cross-Coupling

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the bond dissociation energy of the carbon-halogen bond. The C-I bond (approximately 272 kJ/mol) is significantly weaker than the C-Br bond (approximately 336 kJ/mol). This lower bond energy in this compound facilitates a faster rate of oxidative addition of the palladium(0) catalyst into the C-X bond, which is frequently the rate-determining step of the catalytic cycle.[1] Consequently, this compound is expected to exhibit superior reactivity, leading to higher yields and/or requiring milder reaction conditions compared to its bromo counterpart.

Suzuki_Miyaura_Reactivity cluster_iodo This compound cluster_bromo 4-Bromo-3-nitroanisole Iodo Weaker C-I Bond Faster_OA_I Faster Oxidative Addition Iodo->Faster_OA_I Higher_Reactivity_I Higher Reactivity Faster_OA_I->Higher_Reactivity_I Bromo Stronger C-Br Bond Slower_OA_B Slower Oxidative Addition Bromo->Slower_OA_B Lower_Reactivity_B Lower Reactivity Slower_OA_B->Lower_Reactivity_B

Nucleophilic Aromatic Substitution (SNAr)

Contrary to the trend observed in cross-coupling reactions, the reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) often follows the order F > Cl > Br > I.[2] This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged Meisenheimer complex.[3][4] The reaction is accelerated by the presence of electron-withdrawing groups, such as the nitro group in the target molecules, which stabilize this intermediate.[2]

A more electronegative halogen, like bromine, polarizes the carbon-halogen bond to a greater extent than iodine, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, 4-Bromo-3-nitroanisole is predicted to be more reactive than this compound in SNAr reactions.

SNAr_Reactivity cluster_bromo 4-Bromo-3-nitroanisole cluster_iodo This compound Start SNAr Reaction RDS Rate-Determining Step: Nucleophilic Attack Start->RDS Faster_Attack_Br Faster Nucleophilic Attack RDS->Faster_Attack_Br Favored Slower_Attack_I Slower Nucleophilic Attack RDS->Slower_Attack_I Br_Electroneg Higher Electronegativity of Bromine More_Polar_CBr More Polarized C-Br Bond Br_Electroneg->More_Polar_CBr More_Polar_CBr->Faster_Attack_Br I_Electroneg Lower Electronegativity of Iodine Less_Polar_CI Less Polarized C-I Bond I_Electroneg->Less_Polar_CI Less_Polar_CI->Slower_Attack_I

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. For substrates containing halogens, the primary challenge is to achieve chemoselective reduction of the nitro group without causing dehalogenation.

Both this compound and 4-Bromo-3-nitroanisole can be effectively reduced to their corresponding anilines using methods that avoid cleavage of the carbon-halogen bond. Standard catalytic hydrogenation with palladium on carbon (Pd/C) is often associated with dehalogenation, particularly for aryl iodides and bromides.[5]

Recommended methods for the selective reduction of the nitro group in these halogenated compounds include:

  • Tin(II) chloride (SnCl2) in a protic solvent like ethanol or ethyl acetate.[6]

  • Iron powder (Fe) in the presence of an acid such as hydrochloric acid or ammonium chloride.[5]

  • Catalytic hydrogenation with Raney Nickel , which is less prone to causing dehalogenation compared to Pd/C.[5][6]

  • Sulfided platinum on carbon (Pt/C) has also been shown to be effective for the selective reduction of nitro groups in the presence of halogens.[5]

The reactivity of the two molecules in this transformation is expected to be similar, with the success of the reaction being highly dependent on the choice of the reducing agent and reaction conditions rather than the nature of the halogen.

Nitro_Reduction_Workflow cluster_methods Chemoselective Reduction Methods Substrate 4-Halo-3-nitroanisole (I or Br) SnCl2 SnCl2 / EtOH Substrate->SnCl2 FeHCl Fe / HCl or NH4Cl Substrate->FeHCl RaneyNi H2 / Raney Nickel Substrate->RaneyNi PtC H2 / Sulfided Pt/C Substrate->PtC Side_Product Dehalogenation (with Pd/C) Substrate->Side_Product Product 4-Halo-3-aminoanisole SnCl2->Product FeHCl->Product RaneyNi->Product PtC->Product

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure adapted for the coupling of aryl halides with boronic acids and would require optimization for the specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (this compound or 4-Bromo-3-nitroanisole, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Protocol for Nucleophilic Aromatic Substitution (SNAr)

This is a general protocol for the reaction of an aryl halide with a nucleophile and may require adjustment of conditions.

  • Reaction Setup: In a round-bottom flask, dissolve the aryl halide (this compound or 4-Bromo-3-nitroanisole, 1.0 mmol) in a suitable polar aprotic solvent such as DMSO or DMF (5 mL).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.2 mmol) to the solution.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Representative Protocol for Nitro Group Reduction (using SnCl₂)

This protocol describes a common method for the chemoselective reduction of an aromatic nitro group.

  • Reaction Setup: To a round-bottom flask containing the nitroarene (this compound or 4-Bromo-3-nitroanisole, 1.0 mmol), add a solvent such as ethanol or ethyl acetate (10 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed, as indicated by TLC analysis.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline, which can be further purified if necessary.

References

Navigating the Synthetic Landscape of Iodo-Nitroanisole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the vast array of available intermediates, substituted iodo-nitroanisoles serve as versatile precursors for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of the synthetic utility of 4-iodo-3-nitroanisole and its isomers, focusing on their reactivity in key cross-coupling reactions. While direct comparative experimental studies are limited, this guide leverages established principles of organic chemistry and available data for analogous systems to provide a predictive analysis of their performance.

The reactivity of an aryl iodide in transition metal-catalyzed cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-iodine bond. The electron-withdrawing nature of the nitro group and the electron-donating, yet sterically influential, methoxy group play a pivotal role in modulating the reactivity of the iodo-nitroanisole isomers.

Comparative Reactivity in Cross-Coupling Reactions

The two most common and powerful methods for the functionalization of aryl halides are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. The performance of this compound and its isomers in these reactions is a key determinant of their synthetic utility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. The key step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. The rate of this step is highly sensitive to the electronic density at the carbon atom of the C-I bond and any steric hindrance around the iodine atom.

Table 1: Predicted Reactivity and Representative Yields for the Suzuki-Miyaura Coupling of Iodo-Nitroanisole Isomers with Phenylboronic Acid.

IsomerStructurePredicted ReactivityRepresentative Yield (%)
This compoundHigh85-95
2-Iodo-5-nitroanisoleModerate to High80-90
4-Iodo-2-nitroanisoleModerate75-85
2-Iodo-3-nitroanisoleLow to Moderate60-75
2-Iodo-4-nitroanisoleHigh85-95

Note: The representative yields are estimated based on typical Suzuki-Miyaura reactions of substituted aryl iodides and may vary depending on the specific reaction conditions.

In this compound, the nitro group is meta to the iodine, exerting a moderate electron-withdrawing effect that enhances the electrophilicity of the C-I bond, thereby facilitating oxidative addition. The methoxy group, being para to the iodine, has a minimal steric impact. This combination of electronic activation and low steric hindrance suggests a high reactivity for this compound in Suzuki-Miyaura coupling. A similar high reactivity is predicted for 2-iodo-4-nitroanisole where the activating nitro group is para to the iodine.

Conversely, in isomers like 4-iodo-2-nitroanisole and 2-iodo-3-nitroanisole, the nitro and/or methoxy groups are ortho to the iodine atom. This proximity can lead to steric hindrance, potentially slowing down the approach of the bulky palladium catalyst and thus reducing the reaction rate and overall yield.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) complex is a critical step.

Table 2: Predicted Reactivity and Representative Yields for the Buchwald-Hartwig Amination of Iodo-Nitroanisole Isomers with Aniline.

IsomerStructurePredicted ReactivityRepresentative Yield (%)
This compoundHigh80-90
2-Iodo-5-nitroanisoleModerate to High75-85
4-Iodo-2-nitroanisoleModerate70-80
2-Iodo-3-nitroanisoleLow to Moderate55-70
2-Iodo-4-nitroanisoleHigh80-90

Note: The representative yields are estimated based on typical Buchwald-Hartwig amination reactions of substituted aryl iodides and may vary depending on the specific reaction conditions.

The same principles of electronic activation and steric hindrance apply to the Buchwald-Hartwig amination. Therefore, this compound and 2-iodo-4-nitroanisole are predicted to be highly reactive substrates due to the favorable electronic activation from the nitro group and minimal steric hindrance around the iodine atom. Isomers with ortho substituents are expected to be less reactive due to steric impediment.

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for iodo-nitroanisole isomers.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the iodo-nitroanisole isomer (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mL) or K₂CO₃ (2.0 mmol). A suitable solvent, such as toluene, 1,4-dioxane, or DMF (5 mL), is then added. The reaction mixture is degassed with nitrogen or argon for 15-20 minutes. The vessel is then sealed and heated to 80-100 °C for 2-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vial is charged with the iodo-nitroanisole isomer (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol). Anhydrous toluene or 1,4-dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is then heated to 80-110 °C for 4-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition C Ar-Pd(II)-I(L2) B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R F->G ArI Ar-I ArI->B RBOH2 R-B(OH)2 + Base RBOH2->D

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid/Amine, Catalyst, Base) solvent Add Anhydrous Solvent reagents->solvent inert Degas with N2/Ar solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Isolated Product

A generalized experimental workflow for cross-coupling reactions.

A Comparative Guide to Catalyst Performance in 4-Iodo-3-nitroanisole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted nitroaromatics is a cornerstone in the synthesis of a wide array of valuable compounds, from pharmaceuticals to materials. Among these, 4-iodo-3-nitroanisole serves as a versatile building block, amenable to various palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount in achieving high yields and reaction efficiency. This guide provides an objective comparison of catalyst performance for the cross-coupling of this compound, supported by experimental data from patent literature.

Catalyst Performance in Suzuki-Miyaura and Sonogashira Couplings

Two prominent examples of successful cross-coupling reactions with this compound are the Suzuki-Miyaura and Sonogashira couplings. Below is a summary of the performance of two distinct catalyst systems for these transformations.

Reaction TypeCatalyst SystemCoupling PartnerSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]4-methoxyphenylboronic acidTolueneSodium Carbonate (Na₂CO₃)1101295CN101913978A
Sonogashira Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] / Copper(I) iodide (CuI)(Trimethylsilyl)acetyleneTriethylamine (TEA)-25298US20090253913A1

Experimental Protocols

Detailed methodologies for the cited cross-coupling reactions are provided below. These protocols can be adapted for specific research and development needs.

Suzuki-Miyaura Coupling

Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

  • Add toluene as the solvent.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the mixture.

  • Heat the reaction mixture to 110°C and stir for 12 hours.

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • The crude product can be purified by column chromatography to yield the desired biaryl product.

Sonogashira Coupling

Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] and Copper(I) iodide (CuI)

Procedure:

  • Dissolve this compound (1 equivalent) in triethylamine.

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.01 equivalents) and copper(I) iodide (0.02 equivalents).

  • Add (trimethylsilyl)acetylene (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature (25°C) for 2 hours.

  • After the reaction is complete, the solvent can be removed under reduced pressure.

  • The residue can be purified by a suitable method, such as column chromatography, to isolate the coupled product.

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling of this compound.

Cross_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Reaction_Vessel Reaction (Heating/Stirring) This compound->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne) Coupling_Partner->Reaction_Vessel Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Workup Work-up & Purification Reaction_Vessel->Workup Product Cross-Coupled Product Workup->Product

General workflow for the cross-coupling of this compound.

This guide provides a foundational comparison of catalyst performance for the cross-coupling of this compound. Researchers are encouraged to use this information as a starting point for their own investigations and optimizations. The choice of catalyst, ligand, base, and solvent system can significantly impact the outcome of these reactions, and further exploration is warranted to identify the most efficient and cost-effective methods for specific applications.

A Comparative Guide to the Purity Assessment of Compounds Synthesized from 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and purity assessment methodologies for compounds derived from 4-iodo-3-nitroanisole. Detailed experimental protocols and quantitative data are presented to offer an objective evaluation of product purity, aiding in the selection of optimal synthetic and analytical strategies.

Introduction to Syntheses Utilizing this compound

This compound is a versatile starting material in organic synthesis, particularly for the construction of heterocyclic scaffolds of pharmaceutical interest. Its reactive iodine and nitro groups allow for a variety of chemical transformations. A notable application is in the synthesis of 2-substituted benzothiazoles, a class of compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] This guide will focus on a copper-catalyzed, one-pot, three-component reaction to synthesize 5-methoxy-2-phenyl-1,3-benzothiazole from this compound and compare this with alternative synthetic approaches.

Primary Synthetic Route: Copper-Catalyzed Three-Component Synthesis

A highly efficient method for the synthesis of 2-substituted benzothiazoles involves a copper-catalyzed, one-pot, three-component reaction of a 1-iodo-2-nitroarene, sodium sulfide, and an aldehyde.[1] This approach is valued for its operational simplicity and the use of readily available starting materials.

Experimental Protocol

Synthesis of 5-methoxy-2-phenyl-1,3-benzothiazole:

A mixture of this compound (1.0 mmol), benzaldehyde (1.2 mmol), sodium sulfide nonahydrate (1.5 mmol), copper(I) iodide (0.1 mmol), and 1,10-phenanthroline (0.1 mmol) in acetic acid (5 mL) is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 20:1) to yield the pure 5-methoxy-2-phenyl-1,3-benzothiazole.

Purity Assessment of 5-methoxy-2-phenyl-1,3-benzothiazole

The purity of the synthesized 5-methoxy-2-phenyl-1,3-benzothiazole is assessed using a combination of chromatographic and spectroscopic techniques.

Analytical Technique Parameter Observed Value Interpretation
High-Performance Liquid Chromatography (HPLC) Purity>99%Indicates a highly pure compound with minimal impurities.[2]
Retention TimeVaries based on column and mobile phaseA single, sharp peak is indicative of a pure compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shifts (δ)Specific peaks corresponding to aromatic and methoxy protons.Confirms the chemical structure of the target compound.[3][4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shifts (δ)Specific peaks corresponding to the carbon skeleton.Further confirms the molecular structure.[3][4]
Mass Spectrometry (MS) Molecular Ion Peak (m/z)[M+H]⁺ corresponding to the molecular weight.Confirms the molecular weight of the synthesized compound.[5]
Melting Point RangeSharp, defined rangeA sharp melting point indicates high purity.

Alternative Synthetic Methodologies

For the synthesis of 2-arylbenzothiazoles, several alternative methods exist, each with its own advantages and disadvantages. A comparison with the primary copper-catalyzed method is provided below.

Synthetic Method Catalyst/Reagents Solvent Temperature Advantages Disadvantages
Copper-Catalyzed Three-Component Reaction CuI, 1,10-phenanthroline, Na₂S·9H₂OAcetic Acid100 °COne-pot synthesis, good functional group tolerance.[1]Requires a transition metal catalyst and a ligand.
Catalyst-Free Condensation 2-aminothiophenol, aromatic aldehydeGlycerolAmbientEnvironmentally friendly solvent, no catalyst required.[6]May not be suitable for all substrates.
Molecular Sieves and PCC Oxidation 4Å molecular sieves, Pyridinium chlorochromate (PCC)DichloromethaneRoom Temp.Mild reaction conditions, high yield of intermediate.[1]Two-step process, requires an oxidizing agent.
CAN/H₂O₂ Catalyzed Cyclocondensation Ceric ammonium nitrate (CAN), H₂O₂Solvent-free50 °CMild conditions, high yields, solvent-free.[7]Requires an oxidizing agent.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow for Copper-Catalyzed Synthesis

The following diagram illustrates the workflow for the synthesis and purification of 5-methoxy-2-phenyl-1,3-benzothiazole.

G Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Mix Reactants: This compound, Benzaldehyde, Na2S·9H2O, CuI, 1,10-phenanthroline in Acetic Acid B Heat at 100 °C for 12h A->B C Cool and Quench in Ice Water B->C D Neutralize with NaHCO3 C->D E Filter and Wash Precipitate D->E F Column Chromatography E->F G Purity Assessment: HPLC, NMR, MS F->G

Caption: Workflow for the synthesis and purity assessment of 5-methoxy-2-phenyl-1,3-benzothiazole.

Biological Context: Antioxidant Response Element (ARE) Signaling Pathway

Benzothiazole derivatives have been identified as potential modulators of the Antioxidant Response Element (ARE) signaling pathway, which plays a crucial role in cellular protection against oxidative stress.[8] The diagram below illustrates a simplified representation of this pathway.

G Simplified ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Induces conformational change in Keap1 Benzothiazole Benzothiazole Derivative Benzothiazole->Keap1 Potential modulation Maf Maf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

References

A Comparative Guide to Palladium-Catalyzed Reactions of 4-Iodo-3-nitroanisole: Mechanistic Insights and Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three pivotal palladium-catalyzed cross-coupling reactions involving 4-iodo-3-nitroanisole: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. Due to the limited availability of comprehensive comparative data for this compound across all three reaction types, this guide synthesizes findings from studies on analogous substrates, particularly those with similar electronic properties (iodo-arenes with electron-withdrawing groups), to provide a valuable resource for reaction design and optimization.

The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aryl iodide ring significantly influences its reactivity in palladium-catalyzed transformations. Understanding these electronic effects is crucial for selecting the optimal catalyst system and reaction conditions.

I. Comparative Performance Data

The following tables summarize quantitative data from studies on this compound and closely related substrates to illustrate the impact of different catalysts, ligands, and bases on reaction outcomes.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

EntryAryl IodideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePd/C (1.4)-K₂CO₃DMFReflux (MW)1.592[1]
24-IodoanisolePd/H-MOR (3.17 wt% Pd)-K₂CO₃H₂O:EtOH (4:1)RT0.598[2]
34-IodotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
41-Iodo-4-nitrobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1001288

Table 2: Heck Reaction of Aryl Iodides with Alkenes

EntryAryl IodideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Iodoanisolen-Butyl acrylatePdCl₂(dppc)⁺PF₆⁻ (0.2)-Et₃N[bmim][PF₆]1201.592[3]
2IodobenzeneStyrenePd@MOF-NH₂ (10)-K₂CO₃DMF120->96[4]
3Iodobenzenen-Butyl acrylatePdNPs/rGO-NH₂ (1)-Et₃NDMF6016100[5]
41-Iodo-4-nitrobenzenen-Butyl acrylatePdCl₂(dppc)⁺PF₆⁻ (0.4)-Et₃N[bmim][PF₆]1203Low[3]

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroanisoleAniline[Pd(SIPr)(cin)Cl] (1)-NaOtBuDioxaneRT2498
24-ChloroanisoleMorpholine(NHC)Pd(R-allyl)Cl (1)-NaOtBuToluene1000.1795[6]
31-Bromo-4-nitrobenzeneAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-Amyl alcohol1002492
44-Chloroanisole3,4,5-Trifluoroaniline[Pd-PEPPSI-IPentCl-o-picoline]-Cs₂CO₃---82[2]

II. Experimental Protocols

The following are representative experimental protocols for the palladium-catalyzed reactions of this compound, adapted from literature procedures for analogous substrates.

1. Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid or pinacol boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if applicable) are then added under a positive flow of the inert gas.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]

2. Heck Reaction

  • Reaction Setup: In a vial, this compound (1.0 mmol, 1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.) are combined in a suitable solvent (e.g., DMF or acetonitrile).

  • Reaction: The mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80-120 °C until the starting material is consumed, as monitored by TLC.[8]

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.[8]

3. Buchwald-Hartwig Amination

  • Reaction Setup: An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon three times.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.

  • Reaction: The reaction mixture is stirred at the appropriate temperature (typically 80-110 °C) and monitored by TLC or GC/LC-MS.

  • Work-up and Purification: Once the reaction is complete, it is cooled to room temperature. The mixture is then diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.[9]

III. Mechanistic Pathways and Visualizations

The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

1. Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10][11]

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I (Oxidative Addition) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-R (Transmetalation) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R (Product) transmetalation_complex->product catalyst_regeneration Reductive Elimination ArI This compound ArI->oa_complex Boronic R-B(OH)₂ + Base Boronic->transmetalation_complex

Caption: Suzuki-Miyaura Catalytic Cycle.

2. Heck Reaction Catalytic Cycle

The Heck reaction begins with the oxidative addition of this compound to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with an alkene. Subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species, from which the Pd(0) catalyst is regenerated by reductive elimination with a base.[12]

Heck_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I (Oxidative Addition) pd0->oa_complex Oxidative Addition insertion_complex R-CH₂-CH(Ar)-Pd(II)L₂-I (Migratory Insertion) oa_complex->insertion_complex Olefin Coordination & Insertion insertion_complex->pd0 Reductive Elimination of H-I (Base) product Ar-CH=CH-R (Product) insertion_complex->product β-Hydride Elimination product_formation β-Hydride Elimination ArI This compound ArI->oa_complex Alkene H₂C=CHR Alkene->insertion_complex Base Base

Caption: Heck Reaction Catalytic Cycle.

3. Buchwald-Hartwig Amination Catalytic Cycle

This C-N bond formation reaction also starts with the oxidative addition of this compound to a Pd(0) species. The amine then coordinates to the resulting Pd(II) complex and is deprotonated by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the active Pd(0) catalyst.[10][11]

Buchwald_Hartwig_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I (Oxidative Addition) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L₂(NR¹R²) (Amine Coordination & Deprotonation) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product ArI This compound ArI->oa_complex Amine HNR¹R² + Base Amine->amido_complex

Caption: Buchwald-Hartwig Amination Cycle.

IV. Alternative Substrates: A Comparative Outlook

The principles governing the reactivity of this compound can be extended to other aryl halides. The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. Consequently, aryl iodides are typically the most reactive substrates, often requiring milder reaction conditions.

  • 4-Bromo-3-nitroanisole: This substrate would be expected to be less reactive than its iodo counterpart. Higher reaction temperatures, more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), and stronger bases may be necessary to achieve comparable yields and reaction rates.

  • 4-Chloro-3-nitroanisole: As the least reactive of the common aryl halides, this substrate presents a significant challenge. Its activation typically requires highly active and specialized palladium catalysts, often incorporating N-heterocyclic carbene (NHC) ligands, along with forcing reaction conditions.

  • Aryl Triflates and Nonaflates: These pseudohalides can also serve as effective electrophiles in cross-coupling reactions and are sometimes more reactive than the corresponding chlorides.

The choice of substrate is a critical consideration in synthetic planning, balancing reactivity with the availability and cost of starting materials. The data and protocols presented in this guide offer a foundation for navigating these choices and developing robust and efficient palladium-catalyzed cross-coupling strategies for the synthesis of complex molecules.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-3-nitroanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 4-Iodo-3-nitroanisole, a compound utilized in various research and development applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard and Disposal Overview

This compound presents several hazards that must be considered during its handling and disposal. It is harmful if swallowed and is suspected of causing cancer. Additionally, it poses a threat to aquatic life with long-lasting effects. Proper disposal is not merely a suggestion but a regulatory requirement. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations for complete and accurate classification.[1]

Parameter Information Source
Hazard Class Acute toxicity, Oral (Category 4)Sigma-Aldrich SDS
Suspected Carcinogen H351 Suspected of causing cancerSigma-Aldrich SDS
Environmental Hazard H412 Harmful to aquatic life with long lasting effectsSigma-Aldrich SDS
Primary Disposal Route Offer surplus and non-recyclable solutions to a licensed disposal company.Sigma-Aldrich SDS
Container Handling Keep in suitable, closed containers for disposal.Sigma-Aldrich SDS
Regulatory Framework US EPA 40 CFR Parts 261.3, state and local hazardous waste regulations.Cole-Parmer MSDS[1]

Personal Protective Equipment (PPE) and Spill Management

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, protective gloves, clothing, and eye/face protection. In the event of a spill, the area should be evacuated if necessary. For containment, cover drains and collect the spilled material by sweeping or vacuuming, avoiding dust generation. The collected material should be placed in a suitable, sealed container for disposal.[1]

Step-by-Step Disposal Procedure

The recommended and mandatory procedure for the disposal of this compound is through a licensed and approved waste disposal plant. Direct disposal into drains or the environment is strictly prohibited.

Experimental Protocol for Packaging and Labeling for Disposal:

  • Segregation: Ensure that this compound waste is not mixed with other waste streams.

  • Containerization: Place the waste in its original container if possible, or a compatible, well-sealed, and clearly labeled container. The container must be suitable for transport and disposal.

  • Labeling: The container must be clearly labeled with the chemical name "this compound" and any other identifiers required by your institution and local regulations. The label should also include appropriate hazard symbols.

  • Storage: Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution's environmental health and safety (EHS) department and the licensed disposal company.

  • Arrangement for Pickup: Contact your institution's EHS department or the contracted licensed disposal company to arrange for the pickup and transport of the hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Disposal Process A Identify this compound for Disposal B Wear Appropriate PPE: - Gloves - Protective Clothing - Eye/Face Protection A->B Safety First I Prohibited: Do not dispose down the drain or in regular trash A->I C Segregate from other waste streams B->C D Place in a suitable, sealed container C->D E Label container with chemical name and hazard symbols D->E F Store in designated hazardous waste area E->F G Complete waste disposal documentation F->G H Contact Licensed Disposal Company for pickup G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their laboratories.

References

Personal protective equipment for handling 4-Iodo-3-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Iodo-3-nitroanisole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation of dust or vapors.[1][3] The following table summarizes the recommended PPE for various operational scenarios.

Operational Scenario Eye and Face Protection Hand Protection Respiratory Protection Protective Clothing
Handling Solid (Weighing, Aliquoting) Chemical safety goggles or safety glasses with side shields.[3][4]Chemical-resistant gloves (e.g., Nitrile rubber).[5] Gloves should be inspected before use and disposed of properly after handling.[6]For small-scale laboratory use, a half-mask with a particle filter (EN149:2001) is recommended. For larger-scale operations or where dust generation is significant, a particle filter conforming to EN 143 is advised.[1]A standard laboratory coat is required. Ensure it is kept clean and laundered separately.
Preparing Solutions Chemical safety goggles. A face shield may be necessary if there is a splash hazard.Chemical-resistant gloves (e.g., Nitrile rubber).[5] Ensure proper glove removal technique to avoid skin contact.[6]Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling any vapors.[7]Laboratory coat. For larger volumes, consider a chemical-resistant apron.
Running Reactions Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile rubber).[5]Operations should be conducted in a chemical fume hood.[7]Laboratory coat.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.A respirator with a particulate filter is necessary.[4][7]Chemical-resistant suit or overalls to protect against widespread contamination.[4]
Disposal of Waste Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile rubber).[5]Work in a well-ventilated area.Laboratory coat.

Experimental Protocols

General Handling Procedures:

  • Avoid Dust Formation: Handle this compound in a way that minimizes the generation of dust.[1][5][6]

  • Ventilation: Use this substance in a well-ventilated area or a chemical fume hood.[3][7]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3][6]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[6] Do not eat, drink, or smoke in the laboratory.[1]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Wear the PPE specified for spill cleanup in the table above.

  • Contain the Spill: Use an inert absorbent material like sand or vermiculite to cover the spill.

  • Collect the Waste: Carefully sweep or vacuum the material into a designated, labeled hazardous waste container.[3][6] Avoid creating dust.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[7]

Logical Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound assess_task Assess the Task (e.g., Weighing, Preparing Solution, Spill) start->assess_task assess_quantity Assess the Quantity (Small vs. Large Scale) assess_task->assess_quantity eye_protection Select Eye Protection - Goggles - Face Shield (if splash risk) assess_quantity->eye_protection Determine Risk Level hand_protection Select Hand Protection - Nitrile Gloves eye_protection->hand_protection respiratory_protection Select Respiratory Protection - Fume Hood - Respirator (if dust/aerosol risk) hand_protection->respiratory_protection body_protection Select Body Protection - Lab Coat - Chemical Apron/Suit (if high risk) respiratory_protection->body_protection don_ppe Don PPE Correctly body_protection->don_ppe perform_task Perform the Task don_ppe->perform_task doff_ppe Doff PPE Correctly perform_task->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe end End dispose_ppe->end

Caption: PPE Selection Workflow for Handling this compound.

Disposal Plan

Waste Segregation and Collection:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[7]

  • Collect solid waste in a clearly labeled, dedicated container for "Halogenated Organic Solids."

  • Collect liquid waste in a separate, labeled container for "Halogenated Organic Liquid Waste."

  • Do not mix this waste with other waste streams.[7]

Container Management:

  • Use compatible, sealed containers for waste storage.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secure area.

Final Disposal:

  • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6][7]

  • Ensure all waste containers are properly labeled according to institutional and regulatory guidelines before collection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.